molecular formula C8H5BrN2O B1276993 3-Bromo-5-phenyl-1,2,4-oxadiazole CAS No. 23432-94-2

3-Bromo-5-phenyl-1,2,4-oxadiazole

货号: B1276993
CAS 编号: 23432-94-2
分子量: 225.04 g/mol
InChI 键: WJLDWMUZNIQXET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDWMUZNIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415852
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-94-2
Record name 3-Bromo-5-phenyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the 1,2,4-oxadiazole class of molecules. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a bromine atom and a phenyl group on the oxadiazole ring provides a versatile platform for further chemical modifications, making it a valuable building block in medicinal chemistry and organic synthesis.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed hypothetical experimental protocols for its synthesis and characterization, and potential biological evaluation strategies.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are available in chemical databases, others are estimated based on the properties of structurally similar compounds.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.05 g/mol [1]
CAS Number 23432-94-2[2]
Melting Point 68 °CECHEMI
Boiling Point 318.8 ± 25.0 °C at 760 mmHgECHEMI
Flash Point 146.6 ± 23.2 °CECHEMI
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol)Predicted
pKa Not experimentally determined-
LogP Not experimentally determined-

Synthesis and Characterization

Synthesis Protocol: From Benzamidoxime

This protocol describes a two-step synthesis of this compound starting from benzonitrile to form benzamidoxime, followed by bromination and cyclization.

Step 1: Synthesis of Benzamidoxime

  • To a solution of benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by the following spectroscopic methods. The expected data is predicted based on the analysis of structurally similar compounds.

TechniqueExpected Data
¹H NMR Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.5-8.2 ppm.
¹³C NMR Aromatic carbons would resonate in the range of δ 125-135 ppm. The carbons of the oxadiazole ring would appear at approximately δ 160-175 ppm.
IR (KBr, cm⁻¹) Peaks around 3100 (aromatic C-H stretch), 1600 (C=N stretch), 1580 (aromatic C=C stretch), and 1050 (N-O stretch).
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₈H₆BrN₂O⁺: 224.97.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, based on the activities of analogous compounds, it is plausible that this molecule could be investigated for the following therapeutic areas.

Anticancer Activity

Many oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[3] These can include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

anticancer_pathways This compound This compound EGFR EGFR This compound->EGFR Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Inhibition p53 Pathway p53 Pathway This compound->p53 Pathway Activation Cell Proliferation Cell Proliferation EGFR->Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Apoptosis Apoptosis p53 Pathway->Apoptosis

Fig. 1: Potential anticancer signaling pathways modulated by 1,2,4-oxadiazole derivatives.
Antimicrobial Activity

The oxadiazole nucleus is a common feature in many antimicrobial agents.[4] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity

Certain oxadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[5][6]

Experimental Workflows for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays can be performed. The following diagram illustrates a general workflow for screening its anticancer activity.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Synthesis & Purification Compound Synthesis & Purification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis & Purification->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Mechanism of Action Studies->Western Blot (Signaling Proteins)

Fig. 2: General experimental workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemistry allows for further structural modifications to optimize biological activity. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on the established chemistry and biology of the 1,2,4-oxadiazole class of compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and therapeutic potential.

References

3-Bromo-5-phenyl-1,2,4-oxadiazole CAS number 23432-94-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromo-5-phenyl-1,2,4-oxadiazole

CAS Number: 23432-94-2

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development and materials science. The document covers its physicochemical properties, synthesis, chemical reactivity, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis.

Physicochemical and Structural Data

This compound is a solid organic compound characterized by a phenyl group at position 5 and a bromine atom at position 3 of the 1,2,4-oxadiazole ring.[1] This structure makes it a valuable intermediate for further chemical modifications.[2] It is generally soluble in most organic solvents and has low solubility in water.[1]

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₈H₅BrN₂O [2][3]
Molecular Weight 225.04 g/mol [3][4]
Appearance White or slightly yellow solid [1]
Melting Point 68 - 80 °C [1]
Boiling Point (Predicted) 318.8 ± 25.0 °C [1]
Density (Predicted) 1.605 ± 0.06 g/cm³ [1]

| Purity | ≥95% |[4] |

Table 2: Identification and Structural Information

Identifier Value Source(s)
CAS Number 23432-94-2 [4]
MDL Number MFCD06795878 [2][4]
SMILES C1=CC=C(C=C1)C2=NC(=NO2)Br [3]
InChI 1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H [4]

| InChIKey | WJLDWMUZNIQXET-UHFFFAOYSA-N |[4] |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

This protocol outlines the general procedure for synthesizing 1,2,4-oxadiazoles, which can be adapted for the target compound. The key steps involve the formation of an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to form the oxadiazole ring.

  • Amidoxime Formation: A nitrile (R-CN) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to yield the corresponding amidoxime.

  • Acylation of Amidoxime: The prepared amidoxime is then acylated using a carboxylic acid derivative, such as an acid chloride (R'-COCl) or an acid anhydride, in the presence of a base like pyridine or triethylamine. This step forms the O-acylamidoxime intermediate.

  • Cyclodehydration: The O-acylamidoxime intermediate is heated in a high-boiling point solvent (e.g., toluene, xylene) or treated with a dehydrating agent to induce cyclization, forming the 1,2,4-oxadiazole ring and eliminating a molecule of water.

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

G Nitrile Benzonitrile (Starting Material) Amidoxime Benzamidoxime Nitrile->Amidoxime 1. Hydroxylamine, Base Intermediate O-Acylbenzamidoxime Intermediate Amidoxime->Intermediate 2. Acylation AcylatingAgent Bromoacetyl Halide or equivalent AcylatingAgent->Intermediate FinalProduct This compound Intermediate->FinalProduct 3. Cyclodehydration (Heat or Dehydrating Agent)

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a key building block in organic synthesis, primarily due to the reactivity of the bromine atom and the stability of the oxadiazole core.[2]

Cross-Coupling Reactions

The bromine atom at the 3-position is susceptible to substitution via various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating libraries of substituted 1,2,4-oxadiazole derivatives. Common reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions are fundamental in medicinal chemistry for synthesizing complex molecules with potential therapeutic properties.[2]

G Start This compound SuzukiProduct 3-Aryl/Alkyl-5-phenyl- 1,2,4-oxadiazole Start->SuzukiProduct Suzuki Coupling (Pd catalyst, Base) BuchwaldProduct 3-Amino-5-phenyl- 1,2,4-oxadiazole Start->BuchwaldProduct Buchwald-Hartwig (Pd catalyst, Base) SonogashiraProduct 3-Alkynyl-5-phenyl- 1,2,4-oxadiazole Start->SonogashiraProduct Sonogashira Coupling (Pd/Cu catalyst, Base) BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct Amine R-NH₂ Amine->BuchwaldProduct Alkyne R-C≡CH Alkyne->SonogashiraProduct

Caption: Role as an intermediate in key cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The 1,2,4-oxadiazole moiety is a recognized bioisostere for ester and amide groups, which can improve the pharmacokinetic properties of drug candidates.[5] Consequently, derivatives of this class are explored for a wide range of biological activities.[6]

  • Medicinal Chemistry: The oxadiazole core is present in compounds investigated for antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][7][8] While no specific biological activity is reported for this compound itself, it is a valuable starting material for synthesizing derivatives for biological screening.[1][2]

  • Materials Science: Due to the electron-deficient nature of the oxadiazole ring, its derivatives are also explored for applications in materials science, particularly for the synthesis of organic electronic materials.[2]

Safety and Handling

Proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and causes skin and eye irritation.[4]

Table 3: Safety Information

Category Information Source(s)
GHS Pictogram GHS07 (Exclamation mark) [4]
Signal Word Warning [4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [4]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338 [4]

| Storage | Store in an inert atmosphere at 2-8 °C |[3][4] |

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its primary importance lies in its role as a versatile intermediate, enabling the synthesis of a diverse array of more complex molecules through functionalization at the bromine-substituted position. Its stable core and utility in established cross-coupling reactions make it a key resource for researchers in drug discovery and materials science seeking to develop novel compounds with tailored properties.

References

Structure Elucidation of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Bromo-5-phenyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide utilizes predictive analysis based on structurally analogous compounds. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in the field of drug discovery.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2][3] The introduction of a phenyl group and a bromine atom at the 5- and 3-positions, respectively, is anticipated to modulate the compound's physicochemical properties and biological activity. Accurate structure elucidation is a critical first step in the development of any new chemical entity. This guide outlines a systematic approach to confirming the structure of this compound using modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds reported in the literature, including substituted oxadiazoles and brominated phenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (ortho)8.10 - 8.20Doublet of doublets (dd)ortho: 7.0 - 8.0, meta: 1.5 - 2.5
H-3', H-5' (meta)7.50 - 7.60Triplet (t)7.0 - 8.0
H-4' (para)7.60 - 7.70Triplet (t)7.0 - 8.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-3 (Oxadiazole)155 - 160
C-5 (Oxadiazole)170 - 175
C-1' (ipso-Phenyl)125 - 130
C-2', C-6' (ortho-Phenyl)128 - 130
C-3', C-5' (meta-Phenyl)129 - 131
C-4' (para-Phenyl)132 - 134

Table 3: Predicted FT-IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretching
C=N (Oxadiazole)1610 - 1580Stretching
C=C (Aromatic)1580 - 1450Stretching
C-O (Oxadiazole)1250 - 1200Stretching
C-Br700 - 600Stretching
Aromatic C-H900 - 675Out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/zPredicted IdentityNotes
224/226[M]⁺Molecular ion peak with characteristic 1:1 ratio for one bromine atom.
183/185[M - CNO]⁺Loss of the isocyanate fragment.
105[C₆H₅CO]⁺Benzoyl cation.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight.

  • Data Interpretation: Analyze the molecular ion peak, paying close attention to the isotopic pattern characteristic of bromine-containing compounds (M and M+2 peaks in an approximate 1:1 ratio).[4] Identify major fragment ions to support the proposed structure.

Visualizations

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Elucidation Data Integration & Structure Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: Workflow for the synthesis and structure elucidation of a novel compound.

Generalized Role of 1,2,4-Oxadiazoles in Drug Discovery

G cluster_scaffold Core Scaffold cluster_targets Potential Biological Targets cluster_effects Pharmacological Effects Oxadiazole 1,2,4-Oxadiazole Core Enzymes Enzymes (e.g., Kinases, Proteases) Oxadiazole->Enzymes interacts with Receptors Receptors (e.g., GPCRs) Oxadiazole->Receptors interacts with IonChannels Ion Channels Oxadiazole->IonChannels interacts with DNA DNA/RNA Oxadiazole->DNA interacts with AntiInflammatory Anti-inflammatory Enzymes->AntiInflammatory leads to Anticancer Anticancer Enzymes->Anticancer leads to Antimicrobial Antimicrobial Enzymes->Antimicrobial leads to Receptors->AntiInflammatory leads to Receptors->Anticancer leads to Receptors->Antimicrobial leads to IonChannels->AntiInflammatory leads to IonChannels->Anticancer leads to IonChannels->Antimicrobial leads to DNA->AntiInflammatory leads to DNA->Anticancer leads to DNA->Antimicrobial leads to

Caption: Potential interactions of 1,2,4-oxadiazole derivatives in drug discovery.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined application of NMR, FT-IR, and Mass Spectrometry. This guide provides a foundational set of predicted data and standardized protocols to aid researchers in this process. The elucidation of the precise structure is paramount for understanding its structure-activity relationships and for the rational design of new therapeutic agents based on the versatile 1,2,4-oxadiazole scaffold.

References

An In-Depth Technical Guide to 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-5-phenyl-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical properties, synthesis, and potential biological activities, drawing upon data from related compounds to illustrate its therapeutic potential.

Core Compound Properties

This compound is a substituted oxadiazole, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Its structure, featuring a phenyl group and a bromine atom, makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.[1]

PropertyValueReference
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
CAS Number 23432-94-2[2]
SMILES C1=CC=C(C=C1)C2=NC(=NO2)Br

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic route has been described. This involves the coupling of a benzoyl chloride with a cyanide salt.[2] Furthermore, the synthesis of 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several general methods that can be adapted for the synthesis of this specific compound.

A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative. A generalized workflow for such a synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Benzamidoxime Benzamidoxime Acylation Acylation with Bromoacetyl derivative Benzamidoxime->Acylation Step 1 Bromine_Source Brominating Agent (e.g., N-Bromosuccinimide) Bromine_Source->Acylation Cyclization Dehydrative Cyclization Acylation->Cyclization Step 2 Product This compound Cyclization->Product

Figure 1: Generalized synthetic workflow for this compound.

A more detailed, though related, experimental protocol for the synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles involves the reaction of a suitable benzamidoxime with 3-aryl-acryloyl chlorides in the presence of dry potassium carbonate in anhydrous dichloromethane.[3] The reaction mixture is then subjected to microwave irradiation on a silica gel support to facilitate the cyclization.[3]

Potential Biological Activities and Therapeutic Applications

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore and is present in a number of biologically active compounds.[4] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. For instance, a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives reported that some of these compounds exhibited good anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), DU145 (prostate), and MDA MB-231 (breast).[5] Structure-activity relationship (SAR) studies from this research indicated that the substitution pattern on the phenyl ring attached to the oxadiazole moiety plays a crucial role in the observed cytotoxicity.[5]

Another study reported that a 1,2,4-oxadiazole derivative bearing a 4-Bromo-3,5-dinitro group on the phenyl ring exhibited potent anticancer activity against all tested cell lines.[6] While this is not the exact compound of interest, it underscores the potential significance of the bromo-phenyl substitution.

The proposed mechanism of action for the anticancer effects of some oxadiazole derivatives involves the inhibition of key signaling pathways. For example, some 1,3,4-oxadiazoles, an isomeric form, are thought to target the NF-κB signaling pathway, which is often aberrantly activated in cancer.[7]

G cluster_pathway Potential Anticancer Mechanism of Action Oxadiazole Phenyl-1,2,4-oxadiazole Derivative NFkB_Pathway NF-κB Signaling Pathway Oxadiazole->NFkB_Pathway Inhibition Cell_Proliferation Tumor Cell Proliferation NFkB_Pathway->Cell_Proliferation Promotes NFkB_Pathway->Inhibition Inhibits Apoptosis Apoptosis Inhibition->Apoptosis

Figure 2: Postulated signaling pathway for anticancer activity.

The oxadiazole nucleus is also a key feature in many compounds with anti-inflammatory properties.[8][9] For example, novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been synthesized and shown to be potent and selective cyclooxygenase-2 (COX-2) inhibitors.[10] COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is a major target for anti-inflammatory drugs.

The general workflow for evaluating the anti-inflammatory potential of a compound is outlined below.

G cluster_workflow Anti-inflammatory Activity Evaluation Workflow Compound Test Compound (this compound) In_Vitro In Vitro Assays (e.g., COX-2 Inhibition) Compound->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema in rats) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, % Inhibition) In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 3-Bromo-5-phenyl-1,2,4-oxadiazole. This molecule serves as a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and clearly structured data.

Compound Overview

Chemical Structure:

Molecular Formula: C₈H₅BrN₂O

Molecular Weight: 225.05 g/mol [1]

CAS Number: 23432-94-2[1]

Description: this compound is a solid, crystalline compound at room temperature. Its structure, featuring a phenyl group and a bromine atom attached to the 1,2,4-oxadiazole core, makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of novel therapeutic agents and functional organic materials.[2]

Synthesis Protocol

While multiple synthetic routes to 1,2,4-oxadiazoles exist, a common and effective method for the preparation of this compound involves the cyclization of an amidoxime precursor. A generalized experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzamidoxime

  • Oxalyl bromide or a similar brominating agent

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Reaction Setup: A solution of benzamidoxime (1.0 eq) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A suitable base (1.1 eq) is added to the solution, and the mixture is stirred for a short period at room temperature.

  • Addition of Brominating Agent: A solution of the brominating agent (1.1 eq) in the same anhydrous solvent is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of similar oxadiazole structures, are summarized below. It is important to note that the exact values may vary slightly depending on the experimental conditions (e.g., solvent, instrument frequency).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10 - 8.00Multiplet2HAromatic H (ortho)
~7.60 - 7.45Multiplet3HAromatic H (meta, para)

Note: The chemical shifts of the phenyl protons are influenced by the electron-withdrawing nature of the oxadiazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 165C=N (Oxadiazole ring, C5)
~155 - 150C-Br (Oxadiazole ring, C3)
~135 - 125Aromatic C
~129 - 127Aromatic CH

Note: The carbon atoms of the oxadiazole ring are expected to resonate at lower fields due to the presence of electronegative heteroatoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H stretch
~1610 - 1580MediumC=N stretch (Oxadiazole ring)
~1500 - 1400MediumC=C stretch (Aromatic ring)
~1200 - 1000StrongC-O-C stretch (Oxadiazole ring)
~750 - 690StrongC-H out-of-plane bend (Aromatic)
~600 - 500MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
224/226[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
182/184[M - C₂N₂]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents Benzamidoxime + Brominating Agent reaction Cyclization Reaction reagents->reaction Anhydrous Solvent, Base workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Bromo-5-phenyl- 1,2,4-oxadiazole purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Spectroscopic characterization workflow.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and tabulated spectroscopic data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this versatile building block in the development of new and innovative compounds.

References

Commercial Availability and Synthetic Strategies for 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that holds interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated 1,2,4-oxadiazole ring linked to a phenyl group, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activities. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines common synthetic approaches, and touches upon the known biological relevance of the broader 1,2,4-oxadiazole class of compounds.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to grams, facilitating its use in laboratory-scale research and development. The table below summarizes the availability from several vendors.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
AmbeedA92575723432-94-2C₈H₅BrN₂O225.04Not Specified
Biosynth CarbosynthFB13035923432-94-2C₈H₅BrN₂O225.04Not Specified
VSNCHEMVZ2648123432-94-2C₈H₅BrN₂O225.04Not Specified
MySkinRecipes4530123432-94-2C₈H₅BrN₂O225.0595%
Echemi-23432-94-2C₈H₅BrN₂O225.04Not Specified
Laibo Chem-23432-94-2C₈H₅BrN₂O225.04Not Specified
Sobekbio BiosciencesAG002N7Y23432-94-2C₈H₅BrN₂O225.04Not Specified

Synthetic Approaches

A general synthetic workflow is depicted below:

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Benzamidoxime Benzamidoxime O_Acyl_Benzamidoxime O-Acyl-benzamidoxime intermediate Benzamidoxime->O_Acyl_Benzamidoxime Acylation Brominating_Acylating_Agent Brominating Acylating Agent (e.g., Bromoacetyl bromide) Brominating_Acylating_Agent->O_Acyl_Benzamidoxime Product This compound O_Acyl_Benzamidoxime->Product Cyclization (Heat or Base) Biological Relevance of 1,2,4-Oxadiazole Scaffold cluster_properties Key Properties cluster_activities Reported Biological Activities Scaffold 1,2,4-Oxadiazole Scaffold Bioisostere Bioisostere of Esters/Amides Scaffold->Bioisostere Chemical_Tractability Chemically Tractable Scaffold->Chemical_Tractability Anticancer Anticancer Bioisostere->Anticancer Anti_inflammatory Anti-inflammatory Bioisostere->Anti_inflammatory Antimicrobial Antimicrobial Bioisostere->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Bioisostere->Enzyme_Inhibition

Reactivity of the Bromine Atom in 3-Bromo-5-phenyl-1,2,4-oxadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-phenyl-1,2,4-oxadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The presence of a reactive bromine atom on the electron-deficient 1,2,4-oxadiazole core allows for a variety of synthetic transformations, making it a valuable precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Core Reactivity: The C-Br Bond

The bromine atom at the 3-position of the 1,2,4-oxadiazole ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to a range of palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of this compound. These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is instrumental in the synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water or dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95%
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90890-98%

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat 3-Aryl-5-phenyl-1,2,4-oxadiazole 3-Aryl-5-phenyl-1,2,4-oxadiazole Heat->3-Aryl-5-phenyl-1,2,4-oxadiazole Reaction Mixture->Heat Δ

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position of the oxadiazole ring, leading to the formation of 3-alkynyl-5-phenyl-1,2,4-oxadiazoles. These products are valuable intermediates for further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) co-catalyst like CuI (0.05-0.1 eq.), and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.), are added. The reaction is typically carried out under an inert atmosphere at room temperature to 60 °C for 2 to 12 hours. After completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHFRT680-90%
Pd(PPh₃)₄CuIDIPADMF50485-95%

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Terminal Alkyne Terminal Alkyne Terminal Alkyne->Mixing Catalysts (Pd/Cu) Catalysts (Pd/Cu) Catalysts (Pd/Cu)->Mixing Base (Amine) Base (Amine) Base (Amine)->Mixing Solvent Solvent Solvent->Mixing Inert Atmosphere Inert Atmosphere Mixing->Inert Atmosphere Stirring Stirring Inert Atmosphere->Stirring Filtration Filtration Stirring->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Sonogashira coupling experimental workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to 3-amino-5-phenyl-1,2,4-oxadiazole derivatives by coupling this compound with primary or secondary amines. This reaction is of high importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), an amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq.) is heated in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere. The reaction temperature typically ranges from 80 to 110 °C, and the reaction time can vary from 4 to 24 hours. After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene1001275-90%
Pd(OAc)₂BINAPCs₂CO₃Dioxane1101870-85%

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Amido Complex Amido Complex Amine Coordination->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Product Product Reductive Elimination->Product Ar-Br This compound Ar-Br->Oxidative Addition R2NH Amine R2NH->Amine Coordination Base Base Base->Amine Coordination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r_)

While less common than palladium-catalyzed reactions for this substrate, nucleophilic aromatic substitution (SNAr) can occur with strong nucleophiles. The electron-deficient nature of the 1,2,4-oxadiazole ring can activate the C-Br bond towards nucleophilic attack.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This compound (1.0 eq.) is treated with an excess of a strong nucleophile, such as sodium methoxide or sodium thiophenoxide (2.0-5.0 eq.), in a polar aprotic solvent like DMF or DMSO. The reaction is typically stirred at temperatures ranging from room temperature to 100 °C for several hours to days. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. The work-up usually involves quenching the reaction with water and extracting the product with an organic solvent. Purification is then performed by column chromatography or recrystallization.

NucleophileSolventTemp (°C)Time (h)Yield (%)
NaOMeDMF802440-60%
NaSPhDMSORT4850-70%

Conclusion

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and high-yielding routes to a wide range of functionalized 1,2,4-oxadiazole derivatives. Nucleophilic aromatic substitution offers an alternative, albeit sometimes less efficient, pathway for introducing heteroatom nucleophiles. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to effectively utilize this valuable building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Bioisosteric Replacement of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential bioisosteric replacements for the core structure of 3-Bromo-5-phenyl-1,2,4-oxadiazole. In the dynamic field of drug discovery and development, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This document explores the rationale, synthesis, and potential impact of substituting the three key moieties of the parent compound: the 1,2,4-oxadiazole ring, the 5-phenyl group, and the 3-bromo substituent. By leveraging bioisosterism, researchers can modulate the physicochemical properties, pharmacokinetic profiles, and biological activities of molecules to enhance their therapeutic potential. This guide presents collated data from scientific literature, detailed experimental protocols for the synthesis of analogs, and visual representations of key concepts to aid researchers in the rational design of novel therapeutic agents.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of atoms or groups of atoms within a molecule with other, similarly-sized and shaped atoms or groups. The primary objective of this approach is to create new compounds that retain the desired biological activity of the parent molecule while improving its overall pharmacological profile.[1] This can include enhancements in potency, selectivity, metabolic stability, oral bioavailability, and a reduction in toxicity. Bioisosteres are broadly classified into two categories: classical and non-classical. Classical bioisosteres are atoms or groups that have a similar size and electronic configuration, while non-classical bioisosteres are structurally distinct but elicit a similar biological response.

The strategic application of bioisosterism allows for the fine-tuning of a drug candidate's properties. For instance, replacing a metabolically labile ester group with a more stable 1,2,4-oxadiazole ring can significantly improve a compound's in vivo half-life.[2] Similarly, substituting a phenyl ring with a heteroaromatic ring can alter a molecule's polarity and solubility, potentially leading to improved absorption and distribution.[3] This guide will delve into the practical application of these principles to the this compound scaffold.

Bioisosteric Replacement of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is often employed in medicinal chemistry as a bioisostere for amide and ester functionalities.[2] Its rigid, planar structure can appropriately position substituents for optimal interaction with biological targets. However, modifying the core heterocycle itself can offer significant advantages.

The 1,3,4-Oxadiazole Isomer: A Key Bioisostere

The most common bioisosteric replacement for the 1,2,4-oxadiazole ring is its constitutional isomer, the 1,3,4-oxadiazole ring. This seemingly subtle change can have a profound impact on a molecule's properties.

Rationale for Replacement:

  • Improved Physicochemical Properties: The 1,3,4-oxadiazole ring is generally more polar than the 1,2,4-oxadiazole ring. This increased polarity can lead to improved aqueous solubility, a critical factor for oral bioavailability.

  • Enhanced Metabolic Stability: The 1,3,4-oxadiazole moiety often exhibits greater resistance to metabolic degradation, particularly by human liver microsomes.

  • Reduced hERG Liability: Shifting to a 1,3,4-oxadiazole can reduce a compound's potential to inhibit the hERG potassium channel, a common cause of cardiotoxicity.

Quantitative Data Summary:

The following table summarizes a comparative study on a series of cannabinoid receptor 2 (CB2) ligands, highlighting the impact of replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole.

Compound IDHeterocyclic CoreR1R2CB2 Affinity (Ki, nM)
1a 1,2,4-OxadiazoleBrF2.9
9a 1,3,4-OxadiazoleBrF25
1b 1,2,4-OxadiazoleFBr6.7
9b 1,3,4-OxadiazoleFBr318
1c 1,2,4-OxadiazoleCNF270
9c 1,3,4-OxadiazoleCNF219

Data sourced from a study on CB2 ligands.[4]

As the data indicates, the bioisosteric replacement of the 1,2,4-oxadiazole with a 1,3,4-oxadiazole in this series led to a decrease in CB2 receptor affinity. This highlights a common trade-off in bioisosteric replacement, where improvements in physicochemical and pharmacokinetic properties may come at the cost of reduced potency. However, in cases where the initial potency is very high, a moderate decrease may be acceptable in exchange for a better overall drug profile.

Experimental Protocols for Oxadiazole Synthesis

General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles:

A common method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Amidoxime Amidoxime Acylamidoxime O-Acylamidoxime Amidoxime->Acylamidoxime Acylation AcylChloride Acyl Chloride AcylChloride->Acylamidoxime Oxadiazole 1,2,4-Oxadiazole Acylamidoxime->Oxadiazole Cyclization (Heat or Base)

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Protocol:

  • O-Acylation of Amidoxime: To a solution of the appropriate amidoxime in a suitable solvent (e.g., dichloromethane, pyridine), add the corresponding acyl chloride dropwise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent (e.g., toluene, xylene) or by treatment with a base (e.g., triethylamine, potassium carbonate) at room temperature or with gentle heating.

  • Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.

Synthesis of 3,5-Disubstituted-1,3,4-oxadiazoles:

A common route to 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine.

Protocol:

  • Formation of Diacylhydrazine: A carboxylic acid is first converted to its corresponding acid hydrazide by reaction with hydrazine hydrate. The resulting hydrazide is then acylated with a second equivalent of an acyl chloride or carboxylic acid (using a coupling agent) to form the 1,2-diacylhydrazine.

  • Cyclodehydration: The 1,2-diacylhydrazine is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) with heating.

  • Purification: The product is isolated and purified by conventional methods.

Bioisosteric Replacement of the 5-Phenyl Group

The phenyl group is a ubiquitous scaffold in medicinal chemistry. However, its lipophilic nature can contribute to poor solubility and metabolic instability. Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres can significantly improve a compound's drug-like properties.[3]

Heteroaromatic Replacements

Replacing the phenyl ring with a heteroaromatic ring, such as pyridine, pyrimidine, thiophene, or furan, can introduce polarity, improve solubility, and create new hydrogen bonding opportunities, which may enhance target binding.

Rationale for Replacement:

  • Improved Solubility: The introduction of heteroatoms (N, O, S) increases the polarity of the ring system, often leading to better aqueous solubility.

  • Modulation of Metabolism: Heteroaromatic rings can alter the metabolic profile of a compound, sometimes blocking sites of oxidation that are problematic in the corresponding phenyl analog.

  • Enhanced Target Interactions: The lone pairs of electrons on heteroatoms can act as hydrogen bond acceptors, potentially forming additional favorable interactions with the biological target.

Quantitative Data Summary:

The following table presents data from a study on apoptosis inducers, demonstrating the effect of replacing a phenyl group at the 3-position of a 1,2,4-oxadiazole with a pyridyl group.

Compound ID3-Position Substituent5-Position SubstituentT47D Cell Viability (IC₅₀, µM)
1d 4-(Trifluoromethyl)phenyl3-Chlorothiophen-2-yl0.8
4l 5-Chloropyridin-2-yl3-Chlorothiophen-2-yl0.5

Data sourced from a study on apoptosis inducers.[5]

In this example, the replacement of the substituted phenyl ring with a chloropyridyl group resulted in a slight increase in potency. This illustrates that heteroaromatic replacements can maintain or even improve biological activity while offering the potential for improved physicochemical properties.

Non-Aromatic Replacements

In some cases, replacing the phenyl ring with a non-aromatic, saturated ring system can be advantageous.

Rationale for Replacement:

  • Increased 3D Character: Moving from a flat aromatic ring to a three-dimensional saturated ring can improve binding affinity by allowing for better shape complementarity with the target protein.

  • Improved Solubility and Permeability: Saturated rings can have a more favorable balance of lipophilicity and polarity compared to their aromatic counterparts.

  • Reduced Metabolic Liability: Saturated rings are often less susceptible to oxidative metabolism than electron-rich aromatic rings.

Examples of Non-Aromatic Bioisosteres for the Phenyl Group:

  • Cyclohexyl

  • Bicyclo[1.1.1]pentyl

  • Cubyl

The choice of a suitable non-aromatic bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties.

Experimental Protocols for Suzuki Coupling

A versatile method for introducing various aryl and heteroaryl groups at the 5-position of a pre-formed 3-bromo-1,2,4-oxadiazole is the Suzuki cross-coupling reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Final Product OxadiazoleBr 3-Bromo-1,2,4-oxadiazole CoupledProduct 3-Bromo-5-(hetero)aryl- 1,2,4-oxadiazole OxadiazoleBr->CoupledProduct Suzuki Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CoupledProduct PdCatalyst Palladium Catalyst PdCatalyst->CoupledProduct Base Base Base->CoupledProduct

Caption: Suzuki coupling for 5-aryl/heteroaryl-1,2,4-oxadiazoles.

Protocol:

  • Reaction Setup: In a reaction vessel, combine the 3-bromo-5-substituted-1,2,4-oxadiazole, the desired aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Atmosphere: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Bioisosteric Replacement of the 3-Bromo Substituent

The bromine atom at the 3-position of the 1,2,4-oxadiazole ring offers a handle for further chemical modification and can also influence the molecule's properties. Replacing the bromine with other halogens or pseudohalogens is a common strategy to fine-tune activity and physicochemical parameters.

Halogen and Pseudohalogen Replacements

Rationale for Replacement:

  • Modulation of Lipophilicity and Polarity: The electronegativity and size of the halogen atom can impact the overall lipophilicity and polarity of the molecule. For example, replacing bromine with fluorine will decrease lipophilicity and increase polarity.

  • Altering Electronic Properties: The electron-withdrawing or -donating nature of the substituent at the 3-position can influence the electronic properties of the oxadiazole ring, which may affect target binding.

  • Improving Metabolic Stability: In some cases, a C-Br bond can be a site of metabolic degradation. Replacing it with a more stable C-F or C-Cl bond can improve metabolic stability.

Common Bioisosteres for Bromine:

  • Chlorine (Cl): Similar in size and electronic properties to bromine, but slightly less lipophilic.

  • Fluorine (F): Significantly smaller and more electronegative than bromine, leading to a decrease in lipophilicity and potential for unique interactions (e.g., hydrogen bonding to fluorine).[6][7]

  • Cyano (CN): A pseudohalogen that is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.

  • Methyl (CH₃): Can be considered a bioisostere for bromine in terms of size, although it has different electronic properties (electron-donating).

Quantitative Data Summary:

The following table shows the effect of replacing a bromo substituent with a cyano group on the phenyl ring of a CB2 ligand, which can provide some insight into the potential effects of such a substitution at the 3-position of the oxadiazole.

Compound IDHeterocyclic CoreR1R2CB2 Affinity (Ki, nM)
1a 1,2,4-OxadiazoleBrF2.9
1c 1,2,4-OxadiazoleCNF270

Data sourced from a study on CB2 ligands.[4]

In this instance, replacing the bromo group with a cyano group led to a significant decrease in affinity. This underscores the importance of empirical testing for each specific scaffold, as the effects of bioisosteric replacements are highly context-dependent.

Experimental Protocols for Nucleophilic Aromatic Substitution

The 3-bromo-1,2,4-oxadiazole can be a substrate for nucleophilic aromatic substitution (SNAAr) to introduce other functionalities.

Protocol for Synthesis of 3-Amino-5-phenyl-1,2,4-oxadiazole:

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMSO, NMP), add an amine nucleophile (e.g., ammonia, a primary or secondary amine).

  • Reaction Conditions: The reaction may require heating, sometimes under microwave irradiation, to proceed at a reasonable rate. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The bioisosteric replacement of the core components of this compound presents a rich landscape of opportunities for medicinal chemists to design novel compounds with improved therapeutic potential. This guide has provided a framework for the rational selection of bioisosteres for the 1,2,4-oxadiazole ring, the 5-phenyl group, and the 3-bromo substituent.

The key takeaways are:

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The 1,3,4-oxadiazole isomer can offer improved physicochemical and pharmacokinetic properties, though often with a trade-off in potency.

  • Phenyl Group Replacements: Heteroaromatic and non-aromatic bioisosteres for the phenyl ring can enhance solubility, modulate metabolism, and introduce new binding interactions.

  • 3-Bromo Substituent Modification: Halogen and pseudohalogen replacements at the 3-position provide a means to fine-tune the electronic and steric properties of the molecule.

The provided experimental protocols offer practical starting points for the synthesis of a diverse range of analogs. It is crucial to remember that the effects of bioisosteric replacements are often unpredictable and require empirical validation. The successful application of the principles outlined in this guide will depend on a combination of rational design, synthetic execution, and thorough biological evaluation. Future work in this area could explore more novel and underexplored bioisosteres, as well as the application of computational methods to better predict the impact of these structural modifications. Through such systematic exploration, the this compound scaffold can serve as a valuable starting point for the development of the next generation of therapeutic agents.

References

Probing the Thermal Stability of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3-Bromo-5-phenyl-1,2,4-oxadiazole. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document outlines its known physical properties and provides detailed, standard experimental protocols for determining its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies are based on established practices for the analysis of related heterocyclic compounds, particularly 1,2,4-oxadiazole derivatives, which are noted for their general thermal robustness. This guide serves as a foundational resource for researchers seeking to evaluate the thermal characteristics of this compound in the context of drug development and materials science.

Introduction

The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, appearing in a variety of experimental, investigational, and marketed drugs.[1][2][3] Its prevalence is due to its favorable physicochemical properties, including its role as a bioisostere for amide and ester groups, and its general metabolic and thermal stability.[4] this compound is a versatile synthetic intermediate used in the development of more complex chemical structures, particularly in the preparation of pharmaceuticals and agrochemicals through cross-coupling reactions.[5] Understanding the thermal stability of this intermediate is critical for its safe handling, storage, and application in synthetic protocols that may involve elevated temperatures.

This guide will summarize the known physical data for this compound and present standardized methodologies for its thermal analysis.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₅BrN₂O[6]
Molecular Weight225.04 g/mol [6]
Melting Point68 °C[6]
Boiling Point (Predicted)318.8 ± 25.0 °C[6]

Inferred Thermal Stability

The 1,2,4-oxadiazole ring is generally considered to be a thermally stable aromatic system.[4] This stability is often enhanced by substitution with aryl groups. For many energetic materials incorporating oxadiazole rings, decomposition temperatures are reported to be above 150 °C, and for some, even exceeding 200 °C.[7][8] Based on the inherent stability of the 1,2,4-oxadiazole core and the presence of a phenyl substituent, it is reasonable to hypothesize that this compound exhibits good thermal stability, with significant decomposition likely occurring at temperatures well above its melting point. However, empirical verification through TGA and DSC is essential for a definitive assessment.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed. These methodologies are based on standard practices for the thermal characterization of organic compounds and heterocyclic derivatives.[9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a material.

Objective: To determine the onset and completion temperatures of thermal decomposition for this compound and to quantify any mass loss events.

Methodology:

ParameterRecommended SettingRationale
InstrumentTGA Instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)Standard instrumentation for thermal analysis.
Sample Mass3-5 mgSufficient mass for accurate measurement while minimizing thermal gradients within the sample.
Sample PanPlatinum or AluminaInert materials suitable for high-temperature analysis.
AtmosphereNitrogen (Inert)To study the intrinsic thermal decomposition without oxidative effects.
Gas Flow Rate50-100 mL/minTo ensure an inert environment and remove gaseous decomposition products.
Temperature Range25 °C to 500 °C (or higher if no complete decomposition is observed)To cover the range from ambient temperature to well beyond the expected decomposition.
Heating Rate10 °C/minA common heating rate that provides a good balance between resolution and experimental time.
Data AnalysisOnset of decomposition (Tonset), peak decomposition temperature (Tpeak), residual mass at the end of the experiment.Key parameters to characterize thermal stability.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the heat of decomposition.

Objective: To determine the melting point, identify any phase transitions, and measure the enthalpy of decomposition of this compound.

Methodology:

ParameterRecommended SettingRationale
InstrumentDSC Instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)Standard instrumentation for thermal analysis.
Sample Mass2-4 mgTo ensure good thermal contact and resolution of thermal events.
Sample PanHermetically sealed aluminum pansTo contain the sample and any volatile decomposition products.
AtmosphereNitrogen (Inert)To prevent oxidation during the analysis.
Gas Flow Rate20-50 mL/minTo maintain an inert atmosphere.
Temperature ProgramHeat from 25 °C to 350 °C (or higher, depending on TGA results)To observe melting and subsequent decomposition.
Heating Rate10 °C/minConsistent with the TGA heating rate for direct comparison of thermal events.
Data AnalysisOnset and peak temperatures of melting, enthalpy of fusion (ΔHfus), onset and peak temperatures of exothermic decomposition events, enthalpy of decomposition (ΔHdecomp).Provides a comprehensive thermal profile of the compound.

Visualized Workflows

The following diagrams illustrate the proposed experimental workflows for the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Execution & Data Collection cluster_data Data Analysis s1 Weigh 3-5 mg of 3-Bromo-5-phenyl- 1,2,4-oxadiazole s2 Place sample in TGA pan (Pt or Alumina) s1->s2 i1 Set Atmosphere: Nitrogen @ 50-100 mL/min s2->i1 i2 Set Temperature Program: 25°C to 500°C @ 10°C/min i1->i2 r1 Run TGA Analysis i2->r1 r2 Record Mass Loss vs. Temperature r1->r2 d1 Determine T(onset) and T(peak) of decomposition r2->d1 d2 Calculate Residual Mass (%) d1->d2

Figure 1: Proposed TGA Experimental Workflow.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument Setup cluster_run_dsc Execution & Data Collection cluster_data_dsc Data Analysis p1 Weigh 2-4 mg of 3-Bromo-5-phenyl- 1,2,4-oxadiazole p2 Hermetically seal in Aluminum pan p1->p2 a1 Set Atmosphere: Nitrogen @ 20-50 mL/min p2->a1 a2 Set Temperature Program: 25°C to 350°C @ 10°C/min a1->a2 e1 Run DSC Analysis a2->e1 e2 Record Heat Flow vs. Temperature e1->e2 da1 Determine Melting Point and ΔH(fus) e2->da1 da2 Identify Decomposition Exotherm(s) and ΔH(decomp) da1->da2

Figure 2: Proposed DSC Experimental Workflow.

Conclusion

While direct experimental data on the thermal stability of this compound is currently scarce, its chemical structure suggests a high degree of thermal robustness, characteristic of the 1,2,4-oxadiazole class of compounds. The provided melting point serves as a baseline physical property. For a comprehensive understanding of its thermal behavior, rigorous analysis using TGA and DSC is imperative. The detailed experimental protocols and workflows presented in this guide offer a standardized approach for researchers to obtain reliable and reproducible data. Such information is crucial for ensuring the safe and effective use of this important synthetic intermediate in drug discovery and development.

References

The Solubility Profile of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the solubility of 3-Bromo-5-phenyl-1,2,4-oxadiazole in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, general experimental protocols for solubility determination, and relevant physicochemical properties to guide researchers in their work.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol [1]
Melting Point 68 °C
Boiling Point 318.8 ± 25.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 146.6 ± 23.2 °C
Refractive Index 1.586
XLogP3 3.13
PSA (Polar Surface Area) 38.92 Ų

Solubility in Organic Solvents

The solubility of oxadiazole-containing compounds is largely influenced by the balance between the polar oxadiazole ring and the lipophilic substituents. In the case of this compound, the phenyl and bromo substituents contribute to its lipophilicity.

General Solubility Trends for Oxadiazoles:

  • Polar Aprotic Solvents: Compounds with polar functionalities, such as the oxadiazole ring, tend to exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

  • Chlorinated Solvents: The presence of a halogen, such as bromine, can enhance solubility in chlorinated solvents like dichloromethane and chloroform.

  • Aromatic Solvents: The phenyl group suggests potential for solubility in aromatic solvents like toluene and benzene due to π-π stacking interactions.

  • Alcohols: Solubility in alcohols like methanol and ethanol is expected to be moderate, influenced by the overall polarity of the molecule.

  • Non-polar Solvents: Solubility in non-polar solvents such as hexanes is likely to be limited.

It is important to note that the 1,2,4-oxadiazole isomer is generally reported to be more lipophilic and less soluble in aqueous media compared to its 1,3,4-oxadiazole counterpart.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and reliable method for determining the solubility of crystalline compounds in organic solvents is the isothermal equilibrium method. The following protocol is adapted from established methodologies for similar small molecules.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (crystalline solid, >99% purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • The solubility is then calculated from the measured concentration and the dilution factor, and typically expressed in units of g/L or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Add excess solid to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute to known volume sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2 G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products reactant1 Benzamidoxime step1 Acylation reactant1->step1 reactant2 Bromoacetyl bromide (or similar acylating agent) reactant2->step1 intermediate O-Acyl-amidoxime Intermediate step1->intermediate Formation of intermediate step2 Cyclization/Dehydration product This compound step2->product Ring closure intermediate->step2

References

Unveiling 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Technical Guide to its Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Bromo-5-phenyl-1,2,4-oxadiazole stands as a versatile heterocyclic building block with significant potential in the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of its discovery, historical development, key experimental protocols, and physicochemical properties.

Core Chemical and Physical Properties

This compound, identified by the CAS number 23432-94-2, is a solid compound with a molecular formula of C₈H₅BrN₂O.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
CAS Number 23432-94-2
Melting Point 68 °C
Boiling Point 318.8±25.0 °C at 760 mmHg
Density 1.6±0.1 g/cm³
Flash Point 146.6±23.2 °C

Historical Context and Discovery

While the broader class of 1,2,4-oxadiazoles has been known since the late 19th century, specific details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. The 1,2,4-oxadiazole ring system itself was first synthesized in 1884 by Tiemann and Krüger.[2] The development of synthetic methodologies for halogenated derivatives, such as the title compound, likely emerged from the growing interest in utilizing halogen atoms as synthetic handles for further molecular elaboration, particularly in the fields of medicinal chemistry and materials science. The bromine atom at the 3-position offers a reactive site for various cross-coupling reactions, making it a valuable intermediate for creating diverse molecular libraries.

Synthetic Pathways and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly available in the searched literature, general and adaptable methods are widely reported. One of the most common approaches involves the cyclization of an O-acyl amidoxime.

A plausible and widely utilized synthetic route to this compound would involve the reaction of benzamidoxime with a suitable bromo-containing acylating agent, followed by cyclodehydration. A key precursor is often a bromo-analogue of a carboxylic acid derivative.

Below is a generalized experimental protocol based on common synthetic strategies for similar 1,2,4-oxadiazoles.

Generalized Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles (Adaptable for this compound):

Step 1: Formation of the O-Acyl Amidoxime Intermediate

  • Dissolve benzamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of a bromo-containing acylating agent (e.g., bromoacetyl bromide or a similar activated carboxylic acid derivative) (1 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole Ring

  • Dissolve the crude O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.

  • Heat the mixture to reflux for several hours. The cyclization can also be promoted by the addition of a dehydrating agent or by conducting the reaction under microwave irradiation.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Cyclodehydration cluster_purification Purification start1 Benzamidoxime reaction1 O-Acyl Amidoxime Intermediate start1->reaction1 Base, Solvent start2 Bromo-containing Acylating Agent start2->reaction1 reaction2 This compound reaction1->reaction2 Heat or Dehydrating Agent purification Column Chromatography reaction2->purification

Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the reactive bromine atom.[3] This allows for its use in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce diverse aryl or alkyl substituents at the 3-position of the oxadiazole ring. This versatility makes it a key building block for the synthesis of compound libraries for drug discovery programs.[3]

The 1,2,4-oxadiazole scaffold itself is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[2] Derivatives of 1,2,4-oxadiazoles have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Applications cluster_reactions Cross-Coupling Reactions cluster_products Synthesized Derivatives cluster_applications Potential Applications A This compound B Suzuki Coupling A->B C Stille Coupling A->C D Buchwald-Hartwig Amination A->D E 3-Aryl-5-phenyl-1,2,4-oxadiazoles B->E F 3-Alkyl-5-phenyl-1,2,4-oxadiazoles C->F G 3-Amino-5-phenyl-1,2,4-oxadiazoles D->G H Pharmaceuticals E->H I Agrochemicals F->I J Materials Science G->J

Synthetic utility and applications of this compound.

Spectroscopic Data

While a complete set of spectral data for this compound from a primary literature source could not be located in the conducted search, typical spectroscopic features for similar 3,5-disubstituted-1,2,4-oxadiazoles are well-documented. Researchers synthesizing this compound would expect to see characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry that confirm its structure.

Expected Spectroscopic Characteristics:

  • ¹H NMR: Aromatic protons of the phenyl group would appear in the range of δ 7.5-8.2 ppm. The integration would correspond to five protons.

  • ¹³C NMR: Two characteristic signals for the oxadiazole ring carbons would be present, typically in the range of δ 160-180 ppm. Aromatic carbon signals for the phenyl ring would also be observed.

  • IR Spectroscopy: Characteristic absorption bands for C=N stretching of the oxadiazole ring would be expected around 1600-1650 cm⁻¹. C-Br stretching would be observed in the lower frequency region.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (225.04), with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).

Conclusion

This compound is a synthetically important heterocyclic compound with significant potential for the development of new molecules in the pharmaceutical and material science sectors. While its specific discovery history is not prominently detailed, the synthetic routes to this and similar compounds are well-established. The presence of a bromine atom provides a crucial handle for a wide array of chemical transformations, making it a valuable tool for synthetic chemists. Future research will likely continue to exploit the reactivity of this compound to create novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-phenyl-1,2,4-oxadiazole with various arylboronic acids. This reaction is a powerful method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents.[1][2]

Introduction

The 1,2,4-oxadiazole moiety is a key pharmacophore in drug discovery.[3] The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient strategy for the C-C bond formation, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the 1,2,4-oxadiazole ring. This enables the generation of diverse chemical libraries for screening and lead optimization in drug development programs.[4] The resulting 3-aryl-5-phenyl-1,2,4-oxadiazole scaffold is a common motif in compounds targeting a range of biological pathways.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid or ester) in the presence of a base. The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Aryl-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Aryl Bromide Adduct) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Aryl-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->Aryl-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions

While a specific protocol for this compound is not extensively documented in readily available literature, conditions can be inferred from successful Suzuki couplings of structurally similar bromo-heterocycles. The following table summarizes typical conditions used for such reactions, providing a strong starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Analogous SubstrateReference
1Pd(PPh₃)₄ (10)-K₂CO₃ (2)Dimethoxyethane (DME)8012-245-Bromo-1-ethyl-1H-indazole[7]
2Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME8025-Bromo-1-ethyl-1H-indazole[7]
3Pd(OAc)₂ (0.5)α-aminophosphonate (0.5)Cs₂CO₃ (1.5)1,4-Dioxane1005Aryl Bromides[8]
4Pd₂(dba)₃ (0.2)Tricyclohexylphosphine (0.8)KOAc (3)1,4-Dioxane135 (Microwave)0.33Aryl Halides[9]
5PdCl₂(dppf) (3)-K₃PO₄ (2)Dioxane/H₂O (4:1)100243-chloroindazole[10]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Materials
  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%; or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Combine_Reactants Combine 3-Bromo-5-phenyl- 1,2,4-oxadiazole, arylboronic acid, catalyst, and base in a reaction vessel. Start->Combine_Reactants Add_Solvent Add anhydrous solvent. Combine_Reactants->Add_Solvent Degas Degas the mixture with an inert gas. Add_Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Reaction Complete Quench Quench with water or saturated NH₄Cl. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify Characterize Characterize Purify->Characterize Characterize Product (NMR, MS)

Caption: General experimental workflow for the Suzuki coupling reaction.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add the anhydrous solvent (e.g., DME, to achieve a concentration of ~0.1 M). If a mixed solvent system is used (e.g., dioxane/water), add the organic solvent first, followed by degassed water.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates and the chosen conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-phenyl-1,2,4-oxadiazole.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Future Perspectives

The 3,5-disubstituted-1,2,4-oxadiazoles synthesized via this methodology are valuable scaffolds in drug discovery. They have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: As potential inhibitors of tubulin polymerization.[1]

  • Anti-inflammatory Agents: By targeting enzymes such as phosphodiesterase 4B2 (PDE4B2).[2]

  • Modulators of Retinoic Acid Receptors: With potential applications in developmental biology and cancer therapy.[7]

The ability to readily diversify the 3-position of the 5-phenyl-1,2,4-oxadiazole core using the Suzuki-Miyaura coupling reaction provides a robust platform for the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This will undoubtedly continue to be a valuable tool for researchers in the pharmaceutical and life sciences industries.

References

Application Notes and Protocols: Heck Reaction for 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] Discovered by Tsutomu Mizoroki and Richard F. Heck, this reaction facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to produce a substituted alkene.[1] This protocol details the application of the Heck reaction for the synthesis of 3-alkenyl-5-phenyl-1,2,4-oxadiazoles starting from 3-bromo-5-phenyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole motif is a significant scaffold in medicinal chemistry, and its functionalization via the Heck reaction provides a versatile route to novel drug candidates and research compounds.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst.[3][4]

Experimental Protocol

This protocol provides a general procedure for the Heck coupling of this compound with a generic alkene. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundReagentCommercially available or synthesized
Alkene (e.g., Styrene, n-Butyl acrylate)ReagentCommercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially available
Triphenylphosphine (PPh₃)ReagentCommercially available
Potassium carbonate (K₂CO₃)AnhydrousCommercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Ethyl acetateHPLC GradeCommercially available
HexaneHPLC GradeCommercially available
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Argon or Nitrogen gasHigh purity
Schlenk flask or sealed reaction vial
Magnetic stirrer with heating
Thin Layer Chromatography (TLC) plates

Reaction Setup and Procedure

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (1.2 mmol, 1.2 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Seal the flask or vial and stir the reaction mixture at 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-alkenyl-5-phenyl-1,2,4-oxadiazole.

Data Summary Table

The following table summarizes typical reaction parameters for the Heck reaction of aryl bromides, which can be adapted for this compound.

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Alkene Styrene, acrylates, etc.1.0 - 1.5 equivalents
Catalyst Pd(OAc)₂1-5 mol %
Ligand PPh₃ or other phosphine ligands2-10 mol %
Base K₂CO₃, Cs₂CO₃, Et₃N, NaOAc1.5 - 2.5 equivalents
Solvent DMF, DMA, AcetonitrileAnhydrous conditions recommended
Temperature 80 - 140 °CHigher temperatures may be needed for less reactive substrates.[5]
Reaction Time 4 - 24 hoursMonitored by TLC or GC/MS

Visualizations

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Flask under Inert Atmosphere add_reactants Add this compound and Alkene start->add_reactants add_catalyst Add Pd(OAc)2 and PPh3 add_reactants->add_catalyst add_base Add K2CO3 add_catalyst->add_base add_solvent Add Anhydrous DMF add_base->add_solvent heat_stir Heat and Stir (100-120 °C) add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute with Ethyl Acetate and Water, then Extract cool->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry concentrate Filter and Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Alkenyl-5-phenyl-1,2,4-oxadiazole purify->product

Caption: Experimental workflow for the Heck reaction of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-X(Ln) pd0->pd_complex1 Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-X(Ln)(Alkene) pd_complex1->pd_complex2 Alkene alkene_coordination Alkene Coordination pd_complex3 R-CH2-CH(Ar)-Pd(II)-X(Ln) pd_complex2->pd_complex3 migratory_insertion Migratory Insertion pd_complex4 H-Pd(II)-X(Ln) + Product pd_complex3->pd_complex4 beta_hydride_elimination β-Hydride Elimination pd_complex4->pd0 Base

Caption: The catalytic cycle of the Heck reaction.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds can be toxic and should be handled with care.

  • DMF is a skin irritant and should be handled with appropriate gloves.

  • The reaction should be conducted under an inert atmosphere to prevent catalyst degradation.

Troubleshooting

  • Low or no conversion: Ensure all reagents and solvents are anhydrous. The palladium catalyst may be inactive; using a fresh batch is recommended. The reaction temperature may need to be increased.

  • Formation of side products: The formation of homocoupled products can occur. Adjusting the catalyst-to-ligand ratio may mitigate this.

  • Difficulty in purification: If the product is difficult to separate from the starting material, optimizing the reaction time to ensure full conversion of the starting material is crucial.

This protocol provides a robust starting point for researchers interested in the functionalization of 1,2,4-oxadiazoles via the Heck reaction, enabling the synthesis of a diverse range of compounds for further investigation.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][2][3] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4]

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities and its role as a bioisostere for ester and amide functionalities.[5] Consequently, the development of synthetic routes to functionalize 1,2,4-oxadiazole rings is of significant interest to the drug discovery and development community.

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 3-Bromo-5-phenyl-1,2,4-oxadiazole with various terminal alkynes. The resulting 3-alkynyl-5-phenyl-1,2,4-oxadiazole derivatives are valuable intermediates for the synthesis of novel chemical entities with potential therapeutic applications.

Reaction Principle

The Sonogashira coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the bromo-oxadiazole to the palladium catalyst, followed by the formation of a copper acetylide from the terminal alkyne and a copper(I) salt. A transmetalation step then occurs, transferring the alkynyl group to the palladium complex. Finally, reductive elimination yields the desired 3-alkynyl-5-phenyl-1,2,4-oxadiazole product and regenerates the active palladium(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with a variety of terminal alkynes. Please note that these are illustrative yields based on typical Sonogashira reactions of bromo-heterocycles and may require optimization for specific substrates.[6]

EntryTerminal AlkyneProductRepresentative Yield (%)
1Phenylacetylene3-(Phenylethynyl)-5-phenyl-1,2,4-oxadiazole85
24-Ethynylanisole3-((4-Methoxyphenyl)ethynyl)-5-phenyl-1,2,4-oxadiazole82
31-Heptyne3-(Hept-1-yn-1-yl)-5-phenyl-1,2,4-oxadiazole78
43,3-Dimethyl-1-butyne3-(3,3-Dimethylbut-1-yn-1-yl)-5-phenyl-1,2,4-oxadiazole75
5Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-phenyl-1,2,4-oxadiazole70

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[4] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF or DMF, 5-10 mL). Stir the mixture for a few minutes to ensure dissolution. Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-alkynyl-5-phenyl-1,2,4-oxadiazole product.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne CuI CuI Transmetalation->CuI regenerates RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product ArylHalide Ar-Br (3-Bromo-5-phenyl- 1,2,4-oxadiazole) ArylHalide->OxAdd CopperCycle Copper Catalytic Cycle Alkyne R'-C≡C-H CuAcetylide R'-C≡C-Cu Alkyne->CuAcetylide + CuI, Base Base Base CuAcetylide->Transmetalation BaseHBr Base·HBr Experimental_Workflow Start Start Setup 1. Reaction Setup: - Add this compound,  Pd(PPh₃)₂Cl₂, and CuI to a dry flask. Start->Setup Inert 2. Establish Inert Atmosphere: - Evacuate and backfill with Ar or N₂. Setup->Inert Reagents 3. Add Reagents: - Anhydrous solvent (THF or DMF) - Base (Et₃N or DIPA) - Terminal Alkyne Inert->Reagents Reaction 4. Reaction: - Stir at specified temperature. - Monitor by TLC. Reagents->Reaction Workup 5. Work-up: - Cool to room temperature. - Dilute with organic solvent. - Filter and wash. Reaction->Workup Purification 6. Purification: - Dry organic layer. - Concentrate under reduced pressure. - Column chromatography. Workup->Purification Product Pure 3-Alkynyl-5-phenyl-1,2,4-oxadiazole Purification->Product

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.[2][3] The 1,2,4-oxadiazole moiety is a significant pharmacophore found in numerous biologically active compounds. The functionalization of this heterocycle, particularly through C-N bond formation, is of great interest in drug discovery.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromo-5-phenyl-1,2,4-oxadiazole with a variety of primary and secondary amines. Given that this compound is an electron-deficient heteroaryl halide, the choice of catalyst, ligand, and base is critical for a successful transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][4] For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often essential to promote the reductive elimination step and prevent catalyst deactivation.

Recommended Reaction Conditions

Based on established protocols for other electron-deficient heteroaryl bromides, a range of conditions can be successfully applied to the amination of this compound. The following table summarizes recommended starting conditions for screening and optimization.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is formed in situ.
Ligand XPhos, RuPhos, BrettPhos, or SPhosThese bulky, electron-rich biarylphosphine ligands are highly effective for coupling with electron-deficient heterocycles.[5] The choice of ligand can significantly impact reaction yield and should be screened.
Base NaOt-Bu (Sodium tert-butoxide), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate), or LiHMDS (Lithium bis(trimethylsilyl)amide)Strong, non-nucleophilic bases are required.[6] NaOt-Bu is often a good starting point. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.[6]
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the amine and the chosen catalytic system.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.
Stoichiometry This compound (1.0 equiv), Amine (1.1-1.5 equiv), Base (1.5-2.0 equiv), Pd Precatalyst (1-5 mol%), Ligand (2-10 mol%)An excess of the amine and base is typically used.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.5 mmol).

  • Add the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube/vial and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-phenyl-1,2,4-oxadiazole derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent In Schlenk Tube heating Heat under Inert Atmosphere solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amido Amine Coordination & Deprotonation base Base pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product Product Formation h_base H-Base+ reagents Ar-Br + HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Screen different ligands (e.g., XPhos, RuPhos, SPhos).[6]- Use a stronger base (e.g., NaOt-Bu or LiHMDS).[6]- Increase the reaction temperature in 10-20 °C increments.[6]
Formation of hydrodehalogenated side product - β-hydride elimination from the palladium-amido intermediate- Use a more sterically hindered ligand.- Lower the reaction temperature.
Decomposition of starting material or product - Reaction temperature too high- Incompatible base- Lower the reaction temperature.- Screen alternative bases (e.g., K₂CO₃ or Cs₂CO₃).

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

These protocols and notes provide a solid foundation for researchers to successfully perform the Buchwald-Hartwig amination on this compound and to further optimize the reaction for their specific needs.

References

Application Notes and Protocols: Synthesis of 3-Aryl-5-Phenyl-1,2,4-Oxadiazoles from 3-Bromo Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, and its presence in a wide array of biologically active compounds. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is of significant interest for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazoles starting from the readily accessible 3-bromo-5-phenyl-1,2,4-oxadiazole precursor. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.

General Reaction Scheme

The synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazoles from this compound is typically achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid as the coupling partner, is a widely employed and effective method.

Reaction:

This compound + Arylboronic Acid ---[Pd Catalyst, Base, Solvent]--> 3-Aryl-5-phenyl-1,2,4-oxadiazole

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The yields are indicative of typical results obtained under the optimized conditions described in the experimental protocol.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Diphenyl-1,2,4-oxadiazole85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole80-90
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole75-85
43-Tolylboronic acid5-Phenyl-3-(m-tolyl)-1,2,4-oxadiazole82-92
52-Thienylboronic acid5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole70-80

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are recommended for the cross-coupling reaction. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[1][2]

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • Phase-transfer catalyst (optional but recommended): Tetrabutylammonium bromide (TBAB) (0.1 equiv.)

Procedure:

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene/water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the bromo precursor).

  • Stir the reaction mixture at a specified temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-5-phenyl-1,2,4-oxadiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Degassed Solvents inert_atm->add_solvent heat_stir Heat and Stir (80-100 °C) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor extraction Aqueous Workup (Extraction) monitor->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization suzuki_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 product R¹-R² (3-Aryl-5-phenyl- 1,2,4-oxadiazole) pd0->product oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂(R²) pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->product reagents1 R¹-X (3-Bromo-5-phenyl- 1,2,4-oxadiazole) reagents1->pd_complex1 reagents2 R²-B(OH)₂ (Arylboronic Acid) + Base reagents2->pd_complex2

References

Application Notes and Protocols for 3-Bromo-5-phenyl-1,2,4-oxadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the utility of 3-Bromo-5-phenyl-1,2,4-oxadiazole as a versatile building block in medicinal chemistry. The document outlines its role in the synthesis of bioactive molecules, particularly as inhibitors of viral proteases, and provides detailed experimental protocols for its derivatization and subsequent biological evaluation.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its bioisosteric relationship with amide and ester functionalities. This heterocycle is present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound serves as a key intermediate in the synthesis of novel therapeutics. Its bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological activity. This compound is particularly valuable for developing inhibitors of enzymes such as viral proteases.

Key Applications in Drug Discovery

This compound is a foundational molecule for the synthesis of more complex derivatives with potential therapeutic applications. Its core structure is amenable to modifications that can lead to potent and selective enzyme inhibitors.

Antiviral Agents: Derivatives of the 3-phenyl-1,2,4-oxadiazole scaffold have been identified as inhibitors of key viral enzymes, including the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. The development of such inhibitors is a critical strategy in the search for effective antiviral therapeutics. Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications at the 3-position of the oxadiazole ring can significantly impact inhibitory potency. For instance, a series of 3-phenyl-1,2,4-oxadiazole derivatives showed inhibitory activity against SARS-CoV-2 Mpro, with the most active compound exhibiting an IC50 value of 5.27 µM[1].

General Synthetic Utility: The bromine atom at the 3-position of the oxadiazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of derivatives for biological screening. This versatility makes this compound a valuable starting material in drug discovery campaigns.

Quantitative Data Summary

The following table summarizes the biological activity of representative 3-phenyl-1,2,4-oxadiazole derivatives, highlighting their potential as enzyme inhibitors. The data is derived from studies on analogous compounds targeting viral proteases.

Compound IDTarget EnzymeIC50 (µM)Reference
16d SARS-CoV-2 Mpro5.27 ± 0.26[1]
5g SARS-CoV-2 PLpro10.7[2]
5e SARS-CoV-2 PLpro22.7[2]
13f SARS-CoV-2 PLpro1.8[2]
26r SARS-CoV-2 PLpro1.0[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-phenyl-1,2,4-oxadiazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazole derivatives from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).

  • Add K2CO3 (2.0 mmol) to the vial.

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-phenyl-1,2,4-oxadiazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: SARS-CoV-2 Mpro)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target enzyme, using a fluorescence resonance energy transfer (FRET) assay for SARS-CoV-2 Mpro as an example.

Materials:

  • Synthesized 3-aryl-5-phenyl-1,2,4-oxadiazole derivatives

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of test concentrations.

  • In a 384-well plate, add the diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant SARS-CoV-2 Mpro enzyme to each well (final concentration, e.g., 0.5 µM).

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well (final concentration, e.g., 20 µM).

  • Immediately monitor the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm) at regular intervals for 30 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis of Bioactive Derivatives cluster_evaluation Biological Evaluation start 3-Bromo-5-phenyl- 1,2,4-oxadiazole reagents Arylboronic Acid, Pd Catalyst, Base start->reagents reaction Suzuki-Miyaura Cross-Coupling reagents->reaction purification Purification (Column Chromatography) reaction->purification product 3-Aryl-5-phenyl- 1,2,4-oxadiazole Derivatives purification->product assay Enzyme Inhibition Assay (e.g., FRET) product->assay data_analysis Data Analysis assay->data_analysis ic50 IC50 Determination data_analysis->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for the synthesis and biological evaluation of 3-Aryl-5-phenyl-1,2,4-oxadiazole derivatives.

Signaling Pathway Diagram

G cluster_virus Viral Replication Cycle polyprotein Viral Polyprotein protease Viral Protease (e.g., Mpro/PLpro) polyprotein->protease Cleavage nsp Non-Structural Proteins (Functional Viral Proteins) protease->nsp Processes replication Viral Replication nsp->replication inhibitor 3-Aryl-5-phenyl- 1,2,4-oxadiazole Derivative inhibitor->protease Inhibition

Caption: Mechanism of action for 1,2,4-oxadiazole derivatives as viral protease inhibitors.

References

Application Notes and Protocols: 3-Bromo-5-phenyl-1,2,4-oxadiazole as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. The strategic placement of a bromine atom at the 3-position of the 5-phenyl-1,2,4-oxadiazole core provides a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for leveraging 3-Bromo-5-phenyl-1,2,4-oxadiazole in drug discovery campaigns, with a particular focus on the development of novel anticancer agents.

Key Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities. The phenyl group at the 5-position can be further functionalized, and the bromine at the 3-position is readily displaced to introduce a variety of substituents, leading to compounds with potential therapeutic applications in several areas:

  • Oncology: This is the most explored therapeutic area for this scaffold. Derivatives have shown potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[1][2]

  • Neurodegenerative Diseases: Certain 3,5-disubstituted-1,2,4-oxadiazoles have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE).

  • Kinase Inhibition: The scaffold has been utilized in the design of inhibitors for various kinases, which are critical targets in many diseases, including cancer and inflammatory disorders.[3]

  • Antiviral Activity: Some derivatives have been identified as inhibitors of viral proteases, highlighting their potential in the development of antiviral therapeutics.

Data Presentation: Biological Activities of 3-Substituted-5-phenyl-1,2,4-oxadiazole Derivatives

The following tables summarize the in vitro biological activities of representative 3,5-disubstituted-1,2,4-oxadiazole derivatives, showcasing the potential of this scaffold.

Table 1: Anticancer Activity of 3,5-Disubstituted-1,2,4-oxadiazole Derivatives

Compound ID3-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-Trifluoromethylphenyl3-Chlorothiophen-2-ylT47D (Breast)-[4]
1b 5-Chloropyridin-2-yl3-Chlorothiophen-2-ylMX-1 (Breast)-[4]
2a PhenylN/APancreatic, Prostate-[5]
3a Various aryl/heteroarylPhenylPANC-1, MCF-7, A5490.3 - 26.7[6]

Table 2: Enzyme Inhibitory Activity of 3,5-Disubstituted-1,2,4-oxadiazole Derivatives

Compound ID3-Substituent5-SubstituentTarget EnzymeIC50 (µM)Reference
4a 3-Cyclopentyloxy-4-methoxyphenylPiperidin-4-ylPDE4B25.28[7]
5a Aryl/HeteroarylN-[3-(4-phenylpiperazin-1-yl)propyl]carboxamideGSK-3β0.35 - 0.41[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-phenyl-1,2,4-oxadiazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 - 0.05 equivalents)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand (0.04 - 0.10 equivalents)

  • Cesium carbonate (Cs2CO3) or other suitable base (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and the phosphine ligand to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-5-phenyl-1,2,4-oxadiazole derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized 3-aryl-5-phenyl-1,2,4-oxadiazole derivatives on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, PANC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized 1,2,4-oxadiazole derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin or doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37 °C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

anticancer_pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_p53 p53 Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival PTEN PTEN PTEN->PI3K p53 p53 Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Oxadiazole 1,2,4-Oxadiazole Derivatives Oxadiazole->EGFR Oxadiazole->PI3K Oxadiazole->MDM2

Experimental Workflows

suzuki_workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end End characterization->end

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Application Notes and Protocols for Biological Activity Screening of 3-Bromo-5-phenyl-1,2,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromo-phenyl group at the 3- and 5-positions of the oxadiazole ring can significantly influence the compound's physicochemical properties and biological activity. These application notes provide a framework for the comprehensive biological activity screening of novel 3-Bromo-5-phenyl-1,2,4-oxadiazole derivatives. The protocols outlined below are standard methods for evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential.

I. Anticancer Activity Screening

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM) ± SDPositive Control (IC50, µM)
BPO-001 MCF-7 (Breast)15.2 ± 1.8Doxorubicin (0.8 ± 0.1)
A549 (Lung)22.5 ± 2.1Doxorubicin (1.2 ± 0.2)
HCT-116 (Colon)18.9 ± 1.5Doxorubicin (0.9 ± 0.1)
BPO-002 MCF-7 (Breast)10.8 ± 1.2Doxorubicin (0.8 ± 0.1)
A549 (Lung)17.3 ± 1.9Doxorubicin (1.2 ± 0.2)
HCT-116 (Colon)12.1 ± 1.4Doxorubicin (0.9 ± 0.1)
BPO-003 MCF-7 (Breast)25.1 ± 2.5Doxorubicin (0.8 ± 0.1)
A549 (Lung)30.4 ± 3.1Doxorubicin (1.2 ± 0.2)
HCT-116 (Colon)28.6 ± 2.9Doxorubicin (0.9 ± 0.1)

Note: The data presented in this table is representative and for illustrative purposes only.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualization

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture compound_prep Prepare 3-Bromo-5-phenyl- 1,2,4-oxadiazole Derivatives start->compound_prep seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compounds compound_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_plate Read Absorbance at 570 nm solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 end End calc_ic50->end

Caption: Workflow for anticancer activity screening using the MTT assay.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ext_stimuli 3-Bromo-5-phenyl- 1,2,4-oxadiazole Derivative death_receptor Death Receptors (e.g., Fas, TNFR1) ext_stimuli->death_receptor Induces procaspase8 Pro-caspase-8 death_receptor->procaspase8 Activates caspase8 Caspase-8 procaspase8->caspase8 bid Bid caspase8->bid tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak mito Mitochondrial Outer Membrane bax_bak->mito Forms pores cytochrome_c Cytochrome c (release) apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 apoptosome Apoptosome procaspase9->apoptosome Forms procaspase3 Pro-caspase-3 apoptosome->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag mito->cytochrome_c cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis dna_frag->apoptosis

Caption: Potential apoptotic signaling pathway induced by oxadiazole derivatives.

II. Antimicrobial Activity Screening

Data Presentation

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)Positive Control (MIC, µg/mL)
BPO-001 163264Ciprofloxacin (1), Fluconazole (2)
BPO-002 81632Ciprofloxacin (1), Fluconazole (2)
BPO-003 3264>128Ciprofloxacin (1), Fluconazole (2)

Note: The data presented in this table is representative and for illustrative purposes only.

Experimental Protocols

2. Broth Microdilution Method for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound derivatives (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start microbe_culture Microbial Culture (Bacteria/Fungi) start->microbe_culture compound_prep Prepare 3-Bromo-5-phenyl- 1,2,4-oxadiazole Derivatives start->compound_prep inoculum_prep Prepare Standardized Inoculum microbe_culture->inoculum_prep serial_dilution Serial Dilution of Compounds compound_prep->serial_dilution inoculation Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC incubation->read_mic end End read_mic->end

Caption: Workflow for antimicrobial screening using the broth microdilution method.

III. Anti-inflammatory Activity Screening

Data Presentation

Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema in Rats.

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3h ± SDPositive Control (Inhibition %)
BPO-001 1045.2 ± 3.5Indomethacin (65.8 ± 4.2)
2058.7 ± 4.1Indomethacin (65.8 ± 4.2)
BPO-002 1052.1 ± 3.9Indomethacin (65.8 ± 4.2)
2068.3 ± 5.2Indomethacin (65.8 ± 4.2)
BPO-003 1030.5 ± 2.8Indomethacin (65.8 ± 4.2)
2042.6 ± 3.3Indomethacin (65.8 ± 4.2)

Note: The data presented in this table is representative and for illustrative purposes only.

Experimental Protocols

3. Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • This compound derivatives

  • Carrageenan solution (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualization

anti_inflammatory_workflow cluster_prep Preparation cluster_assay Carrageenan-Induced Paw Edema Assay cluster_analysis Data Analysis start Start animal_prep Acclimatize and Group Rats start->animal_prep compound_prep Prepare 3-Bromo-5-phenyl- 1,2,4-oxadiazole Derivatives start->compound_prep administer_compounds Administer Compounds and Controls animal_prep->administer_compounds compound_prep->administer_compounds induce_edema Inject Carrageenan administer_compounds->induce_edema measure_paw Measure Paw Volume (0-4 hours) induce_edema->measure_paw calc_inhibition Calculate % Inhibition of Edema measure_paw->calc_inhibition end End calc_inhibition->end

Caption: Workflow for in vivo anti-inflammatory screening.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex ext_stimuli->ikk Activates oxadiazole 3-Bromo-5-phenyl- 1,2,4-oxadiazole Derivative oxadiazole->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits ikb_p P-IκBα ikb->ikb_p ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome nfkb_active Active NF-κB proteasome->nfkb_active Releases nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds to gene_transcription Gene Transcription (COX-2, iNOS, TNF-α) dna->gene_transcription

Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.[2][3]

References

Application of 3-Bromo-5-phenyl-1,2,4-oxadiazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-phenyl-1,2,4-oxadiazole is a versatile heterocyclic compound that holds significant promise as a building block in the field of materials science. Its unique combination of a reactive bromine site and an electron-deficient 1,2,4-oxadiazole core makes it an attractive candidate for the synthesis of advanced functional materials. This document provides an overview of its potential applications, particularly in organic electronics, and offers generalized experimental protocols for its incorporation into novel material architectures. While specific data for this exact molecule in materials science is limited, the following information is extrapolated from the known properties of related oxadiazole derivatives and the reactivity of aryl bromides.

Introduction to this compound

This compound is an organic compound featuring a five-membered oxadiazole ring substituted with a phenyl group at the 5-position and a bromine atom at the 3-position. The electron-withdrawing nature of the 1,2,4-oxadiazole ring imparts favorable electronic properties, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs), electron-transport materials, and heat-resistant polymers.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a wide array of conjugated molecules and polymers.[2]

Potential Applications in Materials Science

The unique structural and electronic features of this compound suggest its utility in several areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): The electron-deficient 1,2,4-oxadiazole core is a well-established pharmacophore for electron-transporting materials (ETMs) in OLEDs.[1] By functionalizing the bromo position, this molecule can be incorporated into larger conjugated systems designed to facilitate electron injection and transport, thereby improving device efficiency and stability.

  • Conjugated Polymers for Organic Electronics: The bromine atom allows for the polymerization of this unit with other aromatic monomers via cross-coupling reactions like Suzuki or Stille coupling.[3] The resulting polymers could exhibit interesting photophysical and electrochemical properties, making them suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

  • Luminescent Materials: Derivatives of 1,3,4-oxadiazoles are known to exhibit strong blue fluorescence.[4][5] While the emission properties of 1,2,4-oxadiazole derivatives are less documented, it is plausible that materials incorporating the 3-phenyl-1,2,4-oxadiazole moiety could be developed as blue light emitters for display and lighting applications.

  • High-Performance Polymers: The thermal and chemical stability of the oxadiazole ring can contribute to the development of heat-resistant polymers.[1]

Quantitative Data (Hypothetical and Based on Analogs)

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
Melting Point68 °C
Boiling Point318.8 ± 25.0 °C at 760 mmHg

Table 2: Projected Photophysical and Electronic Properties of a Hypothetical Polymer Incorporating the 3-phenyl-5-R-1,2,4-oxadiazole Moiety

PropertyProjected Value Range
Absorption Maximum (λabs)300 - 350 nm
Emission Maximum (λem)380 - 450 nm (Blue region)
Optical Band Gap2.7 - 3.1 eV
HOMO Level-5.8 to -6.2 eV
LUMO Level-2.7 to -3.1 eV
Photoluminescence Quantum Yield (in solution)0.30 - 0.80

Disclaimer: The data in Table 2 are hypothetical and are based on values reported for other polymers containing phenyl-oxadiazole units. Actual values for materials derived from this compound will need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions that can be employed to functionalize this compound for materials science applications. Note: These protocols are starting points and will require optimization for specific substrates and desired products.

Suzuki Cross-Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[6]

Diagram: Suzuki Coupling Workflow

Suzuki_Coupling start Start Materials: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/EtOH/H2O) reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Degassed solvents - Heat to reflux (e.g., 80-100 °C) start->reaction Combine workup Workup: - Cool to RT - Aqueous extraction - Dry organic layer reaction->workup After reaction completion (monitored by TLC/GC-MS) purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 3-Aryl-5-phenyl-1,2,4-oxadiazole purification->product

Caption: Workflow for the Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 3-aryl-5-phenyl-1,2,4-oxadiazole derivative.

Heck Cross-Coupling for the Synthesis of Stilbene Analogs

This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of this compound with an alkene.[7][8]

Diagram: Heck Coupling Workflow

Heck_Coupling start Start Materials: - this compound - Alkene (e.g., Styrene) - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) - Base (e.g., Et3N) - Solvent (e.g., DMF) reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Heat (e.g., 100-120 °C) start->reaction Combine workup Workup: - Cool to RT - Filter off salts - Aqueous extraction reaction->workup After reaction completion (monitored by TLC/GC-MS) purification Purification: - Column Chromatography workup->purification product Final Product: 3-(Styryl)-5-phenyl-1,2,4-oxadiazole analog purification->product

Caption: Workflow for the Heck cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 1.5 - 3.0 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Pour the filtrate into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Characterization of Synthesized Materials

The newly synthesized materials should be thoroughly characterized to understand their structure and properties.

Diagram: Characterization Workflow

Characterization product Synthesized Material structural Structural Analysis product->structural thermal Thermal Properties product->thermal photophysical Photophysical Properties product->photophysical electrochemical Electrochemical Properties product->electrochemical nmr NMR (1H, 13C) structural->nmr mass_spec Mass Spectrometry structural->mass_spec ftir FT-IR structural->ftir tga TGA thermal->tga dsc DSC thermal->dsc uv_vis UV-Vis Spectroscopy photophysical->uv_vis pl Photoluminescence photophysical->pl cv Cyclic Voltammetry electrochemical->cv

Caption: Standard characterization techniques for new materials.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its combination of a reactive bromine handle and an electron-deficient oxadiazole core makes it an ideal candidate for the synthesis of novel organic electronic materials. The generalized protocols provided herein offer a starting point for researchers to explore the potential of this compound in creating next-generation materials for OLEDs, OPVs, and other electronic devices. Further research is warranted to synthesize and characterize materials derived from this specific precursor to fully elucidate their properties and potential applications.

References

Application Notes and Protocols for the Gram-Scale Synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on the oxidative cyclization of an N-acyl amidine precursor using N-Bromosuccinimide (NBS).

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring a phenyl group and a reactive bromine atom on the 1,2,4-oxadiazole core, allows for further functionalization through cross-coupling reactions, making it a versatile scaffold in the development of novel therapeutics. This protocol outlines a reliable two-step process for its preparation on a gram scale.

Chemical Properties and Data

PropertyValue
IUPAC Name This compound
CAS Number 23432-94-2[1][2]
Molecular Formula C₈H₅BrN₂O[1][2]
Molecular Weight 225.05 g/mol [1][2]
Appearance White to off-white solid
Purity >95% (typically)
Storage Conditions Store at 2-8°C in a dry, well-ventilated place[1]

Synthesis Workflow

The overall synthetic strategy involves two main steps: the acylation of benzamidine to form the N-benzoylbenzamidine precursor, followed by an NBS-mediated oxidative cyclization to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization Benzamidine Benzamidine Hydrochloride Reaction1 Acylation Benzamidine->Reaction1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction1 Base Aqueous Base (e.g., NaOH) Base->Reaction1 Solvent1 Biphasic Solvent (e.g., Dichloromethane/Water) Solvent1->Reaction1 N_Benzoylbenzamidine N-Benzoylbenzamidine Reaction1->N_Benzoylbenzamidine NBS N-Bromosuccinimide (NBS) Reaction2 Cyclization NBS->Reaction2 Solvent2 Anhydrous Solvent (e.g., Dichloromethane) Solvent2->Reaction2 Product This compound Workup Aqueous Workup & Purification Workup->Product N_Benzoylbenzamidine_ref N-Benzoylbenzamidine N_Benzoylbenzamidine_ref->Reaction2 Reaction2->Workup

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

  • Benzamidine hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Step 1: Synthesis of N-Benzoylbenzamidine (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzamidine hydrochloride (10.0 g, 63.8 mmol) in deionized water (50 mL).

  • Basification: Cool the solution to 0-5°C in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the solution is approximately 10-11, ensuring the free base of benzamidine is formed.

  • Acylation: To the cooled solution, add a solution of benzoyl chloride (9.8 g, 69.7 mmol) in dichloromethane (50 mL) dropwise over 30 minutes with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a solid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-benzoylbenzamidine as a white solid.

Step 2: Gram-Scale Synthesis of this compound

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve N-benzoylbenzamidine (10.0 g, 47.6 mmol) in anhydrous dichloromethane (200 mL).

  • Reagent Addition: Cool the solution to 0-5°C in an ice bath. Prepare a solution of N-Bromosuccinimide (NBS) (8.9 g, 50.0 mmol) in anhydrous dichloromethane (100 mL) and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours. Then, let the mixture warm to room temperature and stir for another 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate) until the starting material is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL) to consume any unreacted NBS. Stir for 15 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Expected Yield and Characterization

ParameterExpected Result
Yield (Step 2) 75-85%
¹H NMR (400 MHz, CDCl₃) δ 8.18 - 8.15 (m, 2H, Ar-H), 7.55 - 7.45 (m, 3H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ 173.2, 153.8, 132.1, 129.2, 127.8, 125.9
Mass Spec (EI) m/z (%): 224/226 ([M⁺], 100/98), 105 (C₇H₅O⁺, 85), 77 (C₆H₅⁺, 60)
IR (KBr, cm⁻¹) ν 3065 (Ar C-H), 1610 (C=N), 1575, 1450 (Ar C=C), 1350 (C-N), 880 (N-O)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • N-Bromosuccinimide is a corrosive solid and a source of bromine; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate containment.

References

Application Note: Purification of 3-Bromo-5-phenyl-1,2,4-oxadiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-Bromo-5-phenyl-1,2,4-oxadiazole using normal-phase column chromatography. This method is designed to separate the target compound from common impurities that may be present after its synthesis. The protocol includes recommendations for stationary phase, mobile phase selection, and a general elution strategy. The provided workflow and data tables will assist researchers in efficiently obtaining highly pure this compound, a valuable building block in medicinal chemistry and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of both a phenyl ring and a bromine atom on the 1,2,4-oxadiazole core makes it a versatile scaffold for further chemical modifications, such as cross-coupling reactions.[1] The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Column chromatography is a standard and effective technique for the purification of such organic compounds. This document outlines a systematic approach to purify this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound possesses both lipophilic (bromophenyl group) and polar (oxadiazole ring) characteristics, making it moderately polar. This polarity profile is ideal for purification using normal-phase chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.05 g/mol
Appearance White to off-white solid
Polarity Moderately Polar
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). Moderately soluble in ethyl acetate and sparingly soluble in hexanes.

Potential Impurities

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an amidoxime with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide.[2] Based on common synthetic routes, potential impurities may include:

  • Unreacted Starting Materials: Such as benzamidoxime or 3-bromobenzoyl chloride (or its corresponding acid/ester).

  • By-products: Formed during the cyclization reaction.

  • Excess Reagents: Used to drive the reaction to completion.

These impurities are expected to have different polarities from the desired product, enabling their separation by column chromatography. Table 2 provides a qualitative guide to the expected elution order of the target compound and potential impurities in a normal-phase chromatography system.

Table 2: Expected Elution Order in Normal-Phase Chromatography

Compound TypeExpected PolarityExpected Rf in Hexane/Ethyl Acetate
Less Polar By-productsLowHigh
This compound Moderate Moderate
Unreacted BenzamidoximeHighLow
Unreacted 3-Bromobenzoic AcidVery HighVery Low (may streak)

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying crude this compound using a silica gel column.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Product in Minimum DCM pack_column Pack Column with Silica Gel Slurry in Hexane prep_sample->pack_column load_sample Load Sample onto Column pack_column->load_sample elute_nonpolar Elute with Low Polarity Mobile Phase (e.g., 95:5 Hexane:EtOAc) load_sample->elute_nonpolar gradient_elution Gradually Increase Mobile Phase Polarity (e.g., to 80:20 Hexane:EtOAc) elute_nonpolar->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent under Reduced Pressure pool_fractions->evaporate_solvent dry_product Dry Pure Product under Vacuum evaporate_solvent->dry_product

Caption: Workflow for the purification of this compound.

Detailed Methodology
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the plate under a UV lamp (254 nm). The desired product should appear as a distinct spot.

    • Adjust the solvent system to achieve an Rf value of approximately 0.3-0.4 for the target compound. This will be the starting mobile phase for the column chromatography.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading). This method generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in appropriately sized test tubes or flasks.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15, and so on). The optimal gradient will depend on the separation of the impurities observed on the initial TLC.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure this compound based on the TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Purity Assessment:

    • Assess the purity of the final product by TLC in a different solvent system, and by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Silica gel dust can be a respiratory irritant; handle with care.

This detailed protocol provides a robust starting point for the purification of this compound. Researchers may need to optimize the mobile phase composition and gradient based on the specific impurity profile of their crude material.

References

Application Notes and Protocols: Recrystallization of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-Bromo-5-phenyl-1,2,4-oxadiazole via recrystallization. The procedure is designed to yield a product with high purity, suitable for further use in research and development.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Purity of such compounds is critical for accurate biological testing and reliable material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Physical Properties

PropertyValue
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
Melting Point68 °C[1][2]
Boiling Point318.8 ± 25.0 °C at 760 mmHg[1][2]

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane, Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass funnel

  • Watch glass

  • Vacuum oven or desiccator

Solvent Screening

A preliminary solvent screening is crucial to identify the optimal solvent or solvent system for the recrystallization of this compound. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will require a larger volume of solvent at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a warm water bath. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The best solvent will yield a significant amount of crystalline solid.

  • Based on these observations, select the most suitable solvent or a mixed solvent system. For instance, if the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system of ethanol/water can be tested.

Data Presentation: Solvent Screening Results (Hypothetical)

Solvent/SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
EthanolModerately SolubleVery SolubleGoodA promising single solvent.
IsopropanolSparingly SolubleVery SolubleExcellentA very good candidate.
Ethyl AcetateSolubleVery SolubleFairMay result in lower yield due to moderate solubility at room temperature.
AcetoneVery SolubleVery SolublePoorNot suitable as a single solvent.
TolueneSparingly SolubleSolubleGoodPotential candidate, but higher boiling point requires caution.
HexaneInsolubleSparingly Soluble-Can be used as an anti-solvent in a mixed system.
WaterInsolubleInsoluble-Can be used as an anti-solvent in a mixed system.
Ethanol/Water (e.g., 9:1)Sparingly SolubleVery SolubleExcellentA highly promising mixed solvent system.
Ethyl Acetate/HexaneSparingly SolubleVery SolubleExcellentAnother promising mixed solvent system.

Based on the hypothetical screening, isopropanol and an ethanol/water mixture appear to be excellent choices for the recrystallization of this compound. The following protocol will detail the procedure using an ethanol/water mixed solvent system.

Recrystallization Procedure (Using Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. To do this, preheat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: To the clear, hot filtrate, add hot water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the turbidity just disappears.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Continue to draw air through the funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) or in a desiccator.

  • Characterization: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow crude Crude 3-Bromo-5-phenyl- 1,2,4-oxadiazole dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add Hot Water (Anti-solvent) to Turbidity hot_filtration->add_antisolvent clear_solution Add Hot Ethanol to Clear Turbidity add_antisolvent->clear_solution cool_slowly Slow Cooling to Room Temperature clear_solution->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol/Water vacuum_filtration->wash impurities Impurities in Mother Liquor vacuum_filtration->impurities dry Dry under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, including this compound, is the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of a substituted amidoxime with an acylating agent. For the target molecule, this would involve the reaction of benzamidoxime with a source of brominated carbonyl, followed by cyclization.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly based on the specific protocol, including reaction conditions, purity of starting materials, and purification methods. While specific yield data for this compound is not extensively reported in readily available literature, yields for similar 3,5-disubstituted-1,2,4-oxadiazoles can range from moderate to excellent (40-90%). Microwave-assisted syntheses have been reported to provide good yields in shorter reaction times for related compounds.

Q3: What are the key starting materials for the synthesis of this compound?

A3: Key starting materials typically include a source for the phenyl group at the 5-position, such as benzamidoxime, and a source for the bromo-substituted carbon at the 3-position.

Q4: What are the common side reactions or impurities I should be aware of?

A4: A common issue in 1,2,4-oxadiazole synthesis is the formation of byproducts. One significant side reaction is the cleavage of the O-acylamidoxime intermediate, which can reduce the overall yield. Additionally, rearrangement reactions, such as the Boulton-Katritzky rearrangement, can lead to the formation of isomeric impurities, especially under thermal stress. Incomplete cyclization can also result in the presence of the O-acylamidoxime intermediate in the final product.

Q5: What are the recommended purification techniques for this compound?

A5: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities. A non-polar/polar solvent system like hexane/ethyl acetate is often effective for column chromatography of oxadiazole derivatives.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Poor quality of starting materials Ensure the purity of benzamidoxime and the brominating agent. Impurities can interfere with the reaction.
Inefficient formation of the O-acylamidoxime intermediate Optimize the reaction conditions for the acylation step, such as temperature, reaction time, and choice of base.
Incomplete cyclization of the O-acylamidoxime Adjust the cyclization conditions. If using thermal cyclization, ensure the temperature is optimal and the reaction time is sufficient. For base-mediated cyclization, consider screening different bases and solvents. Microwave irradiation can be an effective alternative to conventional heating to promote cyclization.
Degradation of the product 1,2,4-oxadiazoles can be sensitive to harsh acidic or basic conditions and high temperatures. Use mild reaction conditions and purify the product promptly after the reaction is complete.
Cleavage of the O-acylamidoxime intermediate This is a known side reaction. Employing milder cyclization conditions or a more efficient cyclizing agent can help to minimize this pathway.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted starting materials Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reactants.
Presence of the O-acylamidoxime intermediate This indicates incomplete cyclization. Optimize the cyclization step as described in "Problem 1". The intermediate can often be separated from the final product by column chromatography.
Formation of isomeric byproducts (e.g., from Boulton-Katritzky rearrangement) This rearrangement is often thermally induced. If suspected, try to perform the cyclization at a lower temperature for a longer duration. Careful purification by column chromatography or recrystallization may be necessary to separate the isomers.
Hydrolysis of the bromo substituent The C-Br bond on the oxadiazole ring can be susceptible to nucleophilic attack, especially under basic conditions. Use non-nucleophilic bases and anhydrous conditions to minimize hydrolysis.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on common methods for 1,2,4-oxadiazole synthesis. Optimization may be required.

Step 1: Formation of the O-Acylamidoxime Intermediate

  • Dissolve benzamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of a suitable brominating acylating agent in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.

Step 2: Cyclization to this compound

  • Thermal Cyclization:

    • Dissolve the crude O-acylamidoxime intermediate in a high-boiling point solvent (e.g., toluene, xylene).

    • Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Microwave-Assisted Cyclization:

    • Dissolve the crude O-acylamidoxime intermediate in a suitable solvent in a microwave-safe reaction vessel.

    • Add a catalytic amount of a suitable acid or base if required.

    • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

    • Cool the vessel and concentrate the reaction mixture.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

Data Presentation

Table 1: Representative Yields of 3,5-Disubstituted-1,2,4-Oxadiazoles under Various Conditions

EntryAcylating AgentCyclization MethodSolventTemperature (°C)Time (h)Yield (%)
1Acyl ChlorideThermalToluene110865
2Acyl ChlorideMicrowaveDioxane1500.585
3Carboxylic Acid + Coupling AgentThermalDMF1201255
4AnhydrideThermalAcetic Acid100670

Note: This table presents representative data for the synthesis of similar 1,2,4-oxadiazoles to illustrate the impact of reaction conditions on yield. Actual yields for this compound may vary.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Cyclization cluster_product Purification & Product start1 Benzamidoxime acylation Formation of O-Acylamidoxime Intermediate start1->acylation start2 Brominating Acylating Agent start2->acylation cyclization Intramolecular Cyclization acylation->cyclization Base, Solvent, Room Temp purification Column Chromatography and/or Recrystallization cyclization->purification Thermal or Microwave product This compound purification->product

Caption: General synthesis workflow for this compound.

TroubleshootingTree Troubleshooting Low Yield start Low or No Product Yield check_sm Check Purity of Starting Materials start->check_sm check_acylation Review Acylation Step start->check_acylation check_cyclization Review Cyclization Step start->check_cyclization check_degradation Consider Product Degradation start->check_degradation solution_sm Use purified starting materials. check_sm->solution_sm Impurities detected solution_acylation Optimize base, solvent, and temperature for acylation. check_acylation->solution_acylation Incomplete reaction solution_cyclization Optimize cyclization conditions (temp, time, microwave). check_cyclization->solution_cyclization Intermediate remains solution_degradation Use milder conditions and prompt purification. check_degradation->solution_degradation Harsh conditions used

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products during their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical steps?

A1: The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction between an amidoxime and an acylating agent, followed by cyclodehydration.[1] For this compound, this typically involves the acylation of benzamidoxime with a bromo-containing acylating agent (or vice versa), followed by a cyclization step to form the oxadiazole ring. The critical steps are the initial acylation to form the O-acyl amidoxime intermediate and the subsequent intramolecular cyclodehydration, which is often the most challenging part of the synthesis.[2]

Q2: I am observing a significant amount of unreacted starting material. What could be the cause?

A2: Unreacted starting material, such as the amidoxime, often points to incomplete acylation.[2] This could be due to an insufficiently reactive acylating agent or non-optimal reaction conditions. Ensure your carboxylic acid is properly activated, for example, by converting it to an acid chloride or using a reliable coupling agent. Inefficient cyclodehydration of the O-acyl amidoxime intermediate can also lead to its accumulation and potential degradation back to the starting materials.[2]

Q3: My analytical data (NMR, LC-MS) shows a product with the correct mass but unexpected spectral features. What could this be?

A3: You may be observing an isomeric byproduct. Under certain thermal, acidic, or photochemical conditions, 3,5-disubstituted 1,2,4-oxadiazoles can undergo rearrangement.[2][3] The most common is the Boulton-Katritzky Rearrangement (BKR), which can be triggered by heat or the presence of acid or moisture, leading to the formation of other heterocyclic systems.[2] To minimize this, ensure anhydrous conditions and consider neutral workup and purification procedures.

Q4: I've noticed the formation of a byproduct that appears to be a dimer of one of my intermediates. Is this common?

A4: If your synthetic route involves the in-situ generation of a nitrile oxide for a 1,3-dipolar cycloaddition, dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common and often favored side reaction.[2] This pathway can significantly reduce the yield of your desired 1,2,4-oxadiazole.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental issues, their probable causes, and recommended solutions.

Symptom Probable Cause Recommended Solution
Low or No Yield of Target Product Incomplete Acylation of Amidoxime: The initial coupling reaction between the amidoxime and the carboxylic acid derivative is inefficient.[2]Ensure the carboxylic acid is fully activated (e.g., as an acid chloride or using a coupling agent like HATU or DCC). Use a non-nucleophilic base such as DIPEA.
Inefficient Cyclodehydration: The O-acyl amidoxime intermediate is not cyclizing to form the oxadiazole ring.[2]For thermal cyclization, ensure adequate heating (e.g., reflux in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, use strong, non-nucleophilic bases like TBAF in an anhydrous solvent.[4]
Presence of Multiple Spots on TLC / Peaks in LC-MS Cleavage of O-Acyl Amidoxime: The intermediate is sensitive to hydrolysis, especially with prolonged heating or in protic media.[2][5]Minimize reaction time and temperature for the cyclodehydration step. Ensure the use of anhydrous solvents and reagents.
Boulton-Katritzky Rearrangement (BKR): The 1,2,4-oxadiazole ring is rearranging to a more stable heterocycle.[2][3]Avoid acidic workup conditions if possible. Ensure thorough drying of the final product and store it in a dry environment.
Product Degradation During Workup or Purification Ring Instability: The 1,2,4-oxadiazole ring can be labile under certain acidic or basic conditions, leading to ring-opening.[3]Use neutral pH for aqueous workups whenever possible. Employ purification techniques that avoid harsh conditions, such as flash chromatography with a neutral solvent system.

Potential Side Products Summary

Side Product Formation Pathway Method of Identification Prevention Strategy
Unreacted Benzamidoxime Incomplete acylation.Compare with starting material via TLC, LC-MS, NMR.Use effective coupling agents; ensure stoichiometry is correct.
O-Acyl Amidoxime Intermediate Incomplete cyclodehydration.Characterized by a different retention time in LC and distinct NMR signals (e.g., presence of NH and OH protons).Optimize cyclization conditions (higher temperature, stronger base, longer reaction time).
Benzamide Hydrolysis of benzamidoxime or degradation of intermediates.Identification via MS and comparison with an authentic sample.Maintain anhydrous conditions; minimize reaction time.
Isomeric Heterocycles (from BKR) Thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring.[2]Complex NMR spectra; mass spectrometry will show the same mass as the product but with a different fragmentation pattern.Use neutral, anhydrous conditions for workup and purification; avoid excessive heating.[2]
Furoxan (Nitrile Oxide Dimer) Dimerization of nitrile oxide intermediate in 1,3-dipolar cycloaddition routes.[2]Mass spectrometry will show a mass corresponding to the dimer.This is inherent to the reaction mechanism; optimizing nitrile concentration and reaction conditions may favor the desired cycloaddition.

Representative Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often proceeds through the formation of an O-acyl amidoxime intermediate followed by cyclization. The following is a general, representative protocol that can be adapted for the synthesis of this compound.

Step 1: Acylation of Benzamidoxime

  • To a solution of benzamidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromobenzoyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture containing the O-acyl amidoxime intermediate can be carried forward to the next step, sometimes after a simple aqueous workup.

Step 2: Cyclodehydration to form 1,2,4-Oxadiazole

  • The crude O-acyl amidoxime intermediate is dissolved in a high-boiling point solvent such as toluene or xylene.

  • The solution is heated to reflux (typically 110-140 °C) for 4-12 hours. The progress of the ring closure is monitored by TLC or LC-MS.

  • Alternatively, cyclization can be achieved at room temperature or with gentle heating using a base like tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF.[4]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Visual Guides

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products SM1 Benzamidoxime INT O-Acyl Amidoxime Intermediate SM1->INT Acylation (Coupling Agent, Base) SM2 Bromo-Acylating Agent SM2->INT P 3-Bromo-5-phenyl- 1,2,4-oxadiazole INT->P Cyclodehydration (Heat or Base) SP1 Unreacted Starting Materials INT->SP1 Incomplete Reaction SP2 Hydrolyzed Side Products INT->SP2 Hydrolysis (H₂O Present) SP3 Rearrangement Products (BKR) P->SP3 Heat / Acid Moisture

Caption: Synthetic pathway and potential side product formation.

G start Problem Observed (e.g., Low Yield, Impurities) analyze Analyze Analytical Data (TLC, LC-MS, NMR) start->analyze identify Identify Potential Side Product(s) analyze->identify consult Consult Troubleshooting Guide & FAQs identify->consult implement Implement Solution (e.g., Change Reagents, Optimize Conditions) consult->implement verify Verify Result with Repeat Experiment implement->verify verify->analyze Issue Persists end Problem Resolved verify->end

Caption: A logical workflow for troubleshooting synthesis issues.

G cluster_conditions Reaction Conditions cluster_side_products Likely Side Products C1 Excess Heat / Prolonged Time SP1 BKR Products C1->SP1 Increases Risk Of SP2 Intermediate Cleavage C1->SP2 Increases Risk Of C2 Presence of Water / Protic Solvents C2->SP2 Promotes C3 Acidic Workup C3->SP1 Promotes C4 Inefficient Coupling Agent / Base SP3 Unreacted Starting Materials C4->SP3 Leads To

Caption: Relationship between reaction conditions and side products.

References

purification challenges with 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 3-Bromo-5-phenyl-1,2,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and commonly used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of your reaction.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities can originate from unreacted starting materials, side-products from the synthetic route, or degradation of the product. Common impurities may include:

  • Starting Materials: Unreacted benzoyl chloride, benzamide, or related precursors.

  • Side-Products: Formation of isomeric oxadiazoles or products from rearrangement reactions.

  • Hydrolysis Products: Although more stable than acyl or bromomethyl derivatives, prolonged exposure to acidic or basic conditions during workup or chromatography could lead to hydrolysis of the oxadiazole ring.

Q3: Is this compound stable during purification?

A3: this compound is a relatively stable heterocyclic compound. However, like many halogenated organic molecules, it can be susceptible to degradation under harsh conditions such as high temperatures or strong acidic or basic environments. It is advisable to use neutral conditions where possible and avoid prolonged heating.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.

Problem: The compound "oils out" instead of forming crystals.

Potential CauseSuggested Solution
Inappropriate Solvent Polarity The solvent may be too nonpolar. Try adding a more polar co-solvent (e.g., a few drops of ethanol to a hexane solution) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.
Supersaturated Solution The solution may be too concentrated. Add a small amount of additional solvent and gently warm to redissolve, then cool slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
Presence of Impurities Significant amounts of impurities can inhibit crystallization. Consider a preliminary purification step using column chromatography.

Problem: Poor recovery of the purified product.

Potential CauseSuggested Solution
High Solubility in Cold Solvent The compound is too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Mixed solvent systems are often effective.
Excessive Solvent Used Using too much solvent will result in a lower yield as more of the compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization The compound crystallizes out during hot filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Problem: Poor separation of the compound from impurities.

Potential CauseSuggested Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent is not optimal. Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. A good starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
Improperly Packed Column Air bubbles or channels in the silica gel bed will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
Column Overload Too much crude material was loaded onto the column. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Problem: The compound appears to be degrading on the column.

Potential CauseSuggested Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.
Prolonged Contact Time Long exposure to the stationary phase can lead to degradation. Use flash chromatography with positive pressure to decrease the elution time.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Melting Point 68 °C
Boiling Point 318.8 ± 25.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³

Table 2: Suggested Recrystallization Solvents (To be determined experimentally)

Solvent / Solvent SystemSolubility (Hot)Solubility (Cold)Notes
Ethanol/WaterHigh in hot ethanolLow in cold mixtureA common choice for moderately polar compounds.
Hexane/Ethyl AcetateSoluble in hot mixtureLess soluble in coldGood for non-polar to moderately polar compounds. The ratio can be adjusted.
TolueneModerately solubleLow solubilityCan be effective for aromatic compounds.
IsopropanolSolubleLow solubilityAnother alcohol that can be used, potentially with water as an anti-solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (refer to Table 2 for suggestions).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a volatile solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried, adsorbed sample onto the top of the column bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Column Column Chromatography Crude->Column Complex Mixture Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity Confirmed TroubleshootingLogic Start Purification Issue CheckPurity Assess Impurity Profile (TLC) Start->CheckPurity Recryst Recrystallization Problem CheckPurity->Recryst Minor Impurities Chrom Chromatography Problem CheckPurity->Chrom Multiple/Close Impurities Solvent Optimize Solvent System Recryst->Solvent Conditions Adjust Conditions (e.g., Temp, Conc.) Recryst->Conditions Chrom->Solvent StationaryPhase Check Stationary Phase Chrom->StationaryPhase

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-phenyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the palladium-catalyzed cross-coupling of this compound.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling with this compound can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Catalyst Deactivation/Inhibition: The nitrogen atoms of the 1,2,4-oxadiazole ring can coordinate with the palladium center, leading to catalyst poisoning.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium catalyst and prevent coordination by the oxadiazole nitrogen.

  • Inefficient Pre-catalyst Activation: Many palladium(II) pre-catalysts require in-situ reduction to the active Pd(0) species. This reduction may be inefficient under your current conditions.

    • Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions (choice of base and solvent) are conducive to the reduction of the Pd(II) pre-catalyst.

  • Inappropriate Base Selection: The choice of base is critical for the transmetalation step.

    • Solution: A screening of bases is recommended. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Poor Quality of Reagents or Solvents: Impurities, particularly water and oxygen, can deactivate the palladium catalyst.

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are of high purity. Degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or high temperatures.

  • Solution:

    • Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas.

    • Lowering the reaction temperature may also reduce the rate of homocoupling.

    • Careful selection of the palladium precursor and ligand can also influence the extent of this side reaction.

Q3: In my Heck coupling reaction with an alkene, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers in Heck reactions is often related to the electronic and steric nature of both the aryl halide and the alkene, as well as the reaction conditions.

  • Solution:

    • Ligand Choice: The ligand can have a significant impact on regioselectivity. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands is recommended.

    • Additives: In some cases, the addition of salts like silver salts can influence the regiochemical outcome.

    • Solvent: The polarity of the solvent can also play a role. Experimenting with different solvents may improve selectivity.

Q4: My Sonogashira coupling is not proceeding, or I am observing significant Glaser coupling (alkyne homocoupling). What should I do?

A4: The Sonogashira reaction is sensitive to several factors, and failure can often be attributed to catalyst or co-catalyst issues.

  • Solution:

    • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction but can also promote Glaser coupling, especially in the presence of oxygen.[2] Ensure your reaction is strictly anaerobic. Alternatively, consider using a copper-free Sonogashira protocol.

    • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. Ensure the base is dry and of high purity.

    • Catalyst System: If the standard Pd/Cu system is failing, exploring different palladium sources and ligands may be beneficial.

Q5: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and gives low conversion. How can I optimize it?

A5: The success of the Buchwald-Hartwig amination is highly dependent on the combination of the palladium catalyst, ligand, and base.

  • Solution:

    • Ligand Selection: This is often the most critical parameter. For challenging substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.

    • Base Choice: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. A base screen is highly recommended.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly dried and degassed.

Data Presentation: Optimized Reaction Parameters

The following tables summarize recommended starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These are general guidelines, and optimization may be necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol% loading.
Ligand SPhos, XPhos, RuPhos, PPh₃, dppf2-10 mol% loading.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDegassed.
Temperature 80-120 °CMonitor by TLC or LC-MS.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.

Table 2: Heck Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading.
Ligand PPh₃, P(o-tol)₃, or phosphine-freeLigand choice can affect regioselectivity.
Base Et₃N, K₂CO₃, NaOAc1.5-2.5 equivalents.
Solvent DMF, NMP, AcetonitrileAnhydrous and degassed.
Temperature 100-140 °CReaction progress monitored by TLC or GC-MS.
Reaction Time 4-24 hoursReaction progress monitored by TLC or GC-MS.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% loading.
Co-catalyst CuI1-10 mol% loading (if not copper-free).
Base Et₃N, i-Pr₂NHUsed as solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed.
Temperature Room Temperature to 80 °CMonitor by TLC or LC-MS.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS.

Table 4: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading.
Ligand XPhos, SPhos, RuPhos, BINAP2-10 mol% loading.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 equivalents.
Solvent Toluene, DioxaneAnhydrous and degassed.
Temperature 80-110 °CMonitor by TLC or LC-MS.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Coupling:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%). If using a phosphine ligand, add it at this stage.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions_catalyst Solutions cluster_solutions_conditions Solutions start Low/No Product Formation poisoning Catalyst Poisoning by Oxadiazole Nitrogens? start->poisoning activation Inefficient Pre-catalyst Activation? start->activation base Suboptimal Base? start->base reagents Poor Reagent/Solvent Quality? start->reagents sol_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) poisoning->sol_ligand sol_pd0 Use Direct Pd(0) Source (e.g., Pd(PPh3)4) activation->sol_pd0 sol_base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) base->sol_base sol_reagents Use High Purity, Degassed Reagents & Solvents reagents->sol_reagents

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

preventing decomposition of 3-Bromo-5-phenyl-1,2,4-oxadiazole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 3-Bromo-5-phenyl-1,2,4-oxadiazole in chemical reactions. The information is designed to help prevent decomposition and optimize reaction outcomes.

I. Troubleshooting Guides

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Cause: Decomposition of the this compound starting material due to reaction conditions. The 1,2,4-oxadiazole ring is susceptible to cleavage under strongly basic or acidic conditions.[1]

Troubleshooting Steps:

  • Base Selection: Strong bases can promote the decomposition of the oxadiazole ring. Opt for milder bases.

    • Recommended: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally well-tolerated.[2]

    • Avoid: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu) should be used with caution or avoided.

  • Reaction Temperature: Elevated temperatures can accelerate decomposition.

    • Recommendation: Start with lower reaction temperatures (e.g., 50-80 °C) and monitor the reaction progress. If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Solvent Choice: The solvent can influence the stability of the oxadiazole ring.

    • Recommendation: Anhydrous, aprotic solvents like dioxane, THF, or DMF are generally suitable. The presence of water can facilitate decomposition, especially at non-optimal pH.[1]

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical for efficient coupling with sensitive substrates.

    • Recommendation: For Suzuki couplings, catalysts like Pd(dppf)Cl₂ or those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be effective. For Buchwald-Hartwig aminations, consider using a pre-catalyst like tBuXPhos Pd G3, which is known for its high activity and stability.[3]

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[3]

Issue 2: Formation of Impurities and Side Products

Possible Cause 1: Hydrodehalogenation

This side reaction results in the replacement of the bromine atom with a hydrogen, leading to the formation of 5-phenyl-1,2,4-oxadiazole. This is often promoted by certain palladium catalysts and reaction conditions.

Mitigation Strategies:

  • Ligand Selection: Use bulky, electron-rich ligands that favor reductive elimination over competing pathways.

  • Base Choice: Avoid excessively strong bases that can generate palladium hydride species responsible for hydrodehalogenation.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of side products.

Possible Cause 2: Ring-Opening Decomposition

The 1,2,4-oxadiazole ring can open to form nitrile and other degradation products, especially in the presence of strong nucleophiles or non-optimal pH.[1]

Detection and Identification:

  • LC-MS: Monitor the reaction mixture for the appearance of new peaks with masses corresponding to potential degradation products.

  • ¹H NMR: The disappearance of the characteristic signals for the this compound and the appearance of new aromatic signals could indicate ring cleavage.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It is recommended to store the compound at 2°C - 8°C in a tightly sealed container to ensure its stability.

Q2: At what temperature does this compound decompose?

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: The most effective method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[4] This allows you to track the consumption of the starting material and the formation of the desired product, as well as detect any potential decomposition products by their mass-to-charge ratio. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.[3]

Q4: What are the characteristic NMR signals for this compound?

A4: The ¹H NMR spectrum will show signals corresponding to the phenyl group. The ¹³C NMR spectrum will have characteristic signals for the carbons of the phenyl ring and the two distinct carbons of the 1,2,4-oxadiazole ring. Ring opening would lead to the disappearance of these oxadiazole carbon signals and the appearance of new signals, such as a nitrile carbon.

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Decomposition

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using milder conditions to prevent decomposition.

Parameter Recommendation Rationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Often effective for heteroaryl halides.
Ligand (Included in Pd(dppf)Cl₂)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Milder bases to prevent oxadiazole ring cleavage.
Solvent Anhydrous Dioxane or THF/Water (e.g., 10:1)Aprotic solvent or minimal water to reduce hydrolysis.
Temperature 80-100 °CStart lower and increase if necessary.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation.

Step-by-Step Procedure:

  • To a dry reaction flask, add this compound (1 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst (2-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction with Minimized Decomposition

This protocol outlines a general procedure for the amination of this compound, employing conditions suitable for base-sensitive substrates.

Parameter Recommendation Rationale
Palladium Pre-catalyst tBuXPhos Pd G3 (1-3 mol%)Highly active catalyst for C-N coupling.
Ligand tBuXPhos (included in pre-catalyst)Bulky, electron-rich ligand.
Base Cs₂CO₃ or K₃PO₄ (1.5-2 equivalents)Milder bases to minimize substrate decomposition.
Solvent Anhydrous Toluene or DioxaneAprotic solvents are preferred.
Temperature 90-110 °CTypical range for Buchwald-Hartwig reactions.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and sensitive reagents.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the base (1.5-2 eq.), this compound (1 eq.), and the amine (1.2-1.5 eq.) to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Visualizations

Decomposition_Pathway This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Strong Base (e.g., NaOH, KOtBu) or Strong Acid Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products Proton Source (e.g., Water)

Caption: Decomposition pathway of 1,2,4-oxadiazoles under harsh basic or acidic conditions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants & Base (Aryl Boronic Acid, this compound, K2CO3) B 2. Purge with Inert Gas A->B C 3. Add Catalyst & Solvent (Pd(dppf)Cl2, Dioxane) B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Aqueous Workup E->F Upon Completion G 7. Extraction F->G H 8. Column Chromatography G->H I Desired Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low/No Product Yield? Check_Base Is a strong base used (e.g., NaOH, KOtBu)? Start->Check_Base Change_Base Action: Switch to milder base (K2CO3, Cs2CO3, K3PO4) Check_Base->Change_Base Yes Check_Temp Is the temperature >110°C? Check_Base->Check_Temp No Success Problem Resolved Change_Base->Success Lower_Temp Action: Lower reaction temperature (start at 50-80°C) Check_Temp->Lower_Temp Yes Check_Side_Products Side products observed? Check_Temp->Check_Side_Products No Lower_Temp->Success Hydrodehalogenation Hydrodehalogenation? Check_Side_Products->Hydrodehalogenation Yes Optimize_Ligand Action: Use bulky, electron-rich ligand Hydrodehalogenation->Optimize_Ligand Yes Ring_Opening Ring Opening? Hydrodehalogenation->Ring_Opening No Optimize_Ligand->Success Confirm_Structure Action: Analyze by LC-MS/NMR to confirm degradation products Ring_Opening->Confirm_Structure Yes

Caption: Troubleshooting logic for low yield in reactions with this compound.

References

troubleshooting low conversion in 3-Bromo-5-phenyl-1,2,4-oxadiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Bromo-5-phenyl-1,2,4-oxadiazole. Our aim is to help you diagnose and resolve issues related to low conversion rates in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in cross-coupling reactions with this compound?

Low conversion rates in cross-coupling reactions, such as Suzuki-Miyaura coupling, involving this compound can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation or insufficient activity is a primary cause of failure.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the degradation of the catalyst and the formation of unwanted side products, such as homocoupling of the boronic acid.[1]

  • Poor Reagent Quality: The purity and stability of all reagents, including the oxadiazole, the boronic acid (or other coupling partner), the base, and the solvent, are critical for success.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are all interconnected and must be optimized for this specific substrate.[1]

  • Inherent Reactivity: The electronic properties of the 1,2,4-oxadiazole ring can influence the reactivity of the C-Br bond.

Q2: My Suzuki-Miyaura coupling reaction with this compound is not working. What should I check first?

When troubleshooting a failed Suzuki-Miyaura coupling, a systematic approach is recommended. Start by evaluating the most critical parameters:

  • Inert Atmosphere: Ensure that your reaction was set up under a properly inert atmosphere (e.g., nitrogen or argon) and that all solvents were thoroughly degassed.[1]

  • Catalyst and Ligand: Verify the age and quality of your palladium catalyst and phosphine ligand. Consider using a fresh batch or a more robust pre-catalyst.

  • Reagents: Check the purity of your this compound and the boronic acid. Boronic acids can degrade over time.

  • Base: The choice and quality of the base are crucial. Ensure it is finely powdered and anhydrous if required by the reaction conditions.

Q3: I am observing the formation of byproducts in my reaction. What are the likely side reactions?

Common side reactions in Suzuki-Miyaura couplings include:

  • Homocoupling: Formation of a biaryl product from the boronic acid. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be an issue with certain boronic acids, especially under prolonged heating or with certain bases.

  • Dehalogenation: The bromine atom on the oxadiazole is replaced by a hydrogen atom.

  • Degradation of the Oxadiazole Ring: While generally stable, the 1,2,4-oxadiazole ring can be susceptible to cleavage under harsh basic or nucleophilic conditions at elevated temperatures.[2]

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more active and air-stable pre-catalyst.[1]
Presence of Oxygen Degas all solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of nitrogen or argon.[1]
Poor Quality Boronic Acid Verify the purity of the boronic acid by NMR or LC-MS. If necessary, purify the boronic acid or purchase a new batch. Some boronic acids are unstable and should be stored under appropriate conditions.
Incorrect Base or Solvent The choice of base and solvent is critical and often interdependent.[1] Perform small-scale screening experiments to identify the optimal combination. Common systems include K₂CO₃ in dioxane/water or K₃PO₄ in toluene.
Problem: Inconsistent Results and Poor Reproducibility
Possible Cause Suggested Solution
Variable Reagent Quality Source all reagents from reliable suppliers and check their purity upon arrival. Store sensitive reagents, like boronic acids and catalysts, under the recommended conditions.
Inconsistent Inert Atmosphere Standardize your procedure for creating an inert atmosphere. Ensure there are no leaks in your reaction setup.
Stirring Issues In biphasic reactions, vigorous stirring is essential to ensure proper mixing of the organic and aqueous phases. Use an appropriate stir bar and stir rate.
Temperature Fluctuations Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) or a combination of a palladium source and a ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Model Suzuki Coupling
EntryPalladium Catalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
3Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane1001260
4Pd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene110892
5Pd(dppf)Cl₂ (1)K₃PO₄ (2)Toluene110865
6Pd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene (not degassed)1108<10

This table illustrates how variations in catalyst, base, solvent, and reaction conditions can significantly impact the product yield in the Suzuki coupling of this compound with a generic arylboronic acid.

Visualizations

Suzuki_Catalytic_Cycle A Oxidative Addition (Ar-X + Pd(0)) B Ar-Pd(II)-X A->B D Ar-Pd(II)-Ar' B->D I X- B->I C Transmetalation (Ar'-B(OR)2 + Base) H Ar'-B(OR)3- C->H E Reductive Elimination D->E F Ar-Ar' (Product) E->F G Pd(0) E->G G->A H->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Substrates, Base) Check_Inert->Check_Reagents Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temperature) Check_Reagents->Screen_Conditions Analysis Analyze Byproducts (TLC, LC-MS, NMR) Screen_Conditions->Analysis Homocoupling Homocoupling Observed? Analysis->Homocoupling Degradation Starting Material Degradation? Analysis->Degradation Homocoupling->Check_Inert Yes Homocoupling->Degradation No Degradation->Screen_Conditions Yes Optimize Optimize Catalyst Loading and Reaction Time Degradation->Optimize No Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Troubleshooting Guide for NMR Analysis of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying impurities in 3-Bromo-5-phenyl-1,2,4-oxadiazole using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in a ¹H NMR spectrum of pure this compound?

A1: For the phenyl group protons, you would typically expect to see signals in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used and the electronic environment of the protons. The protons ortho to the oxadiazole ring are expected to be the most downfield, followed by the para and meta protons.

Q2: What are some common impurities I might encounter during the synthesis of this compound?

A2: Common impurities can arise from unreacted starting materials, side reactions, or decomposition. Based on typical synthetic routes for 1,2,4-oxadiazoles, potential impurities include:

  • Starting materials: Depending on the synthesis, these could include benzoyl chloride, benzamide, or N-hydroxybenzamidine.

  • Amidoxime intermediates: O-acylamidoxime intermediates may not fully cyclize.[1]

  • Nitrile and amidoxime byproducts: Cleavage of the O-acylamidoxime intermediate can lead to the formation of the corresponding amidoxime and nitrile.[1]

  • Solvent residues: Residual solvents from the reaction or purification steps are common impurities.

Q3: I see unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities?

A3: First, compare your spectrum to a reference spectrum of this compound if available. If not, carefully analyze the integration of all signals. The ratio of the integrals for the phenyl protons of your product should correspond to 5 protons. Any signals with integrations that do not fit this ratio are likely impurities. Additionally, consider the multiplicity and chemical shift of the unknown peaks. For example, sharp singlets around δ 2-3 ppm could indicate common solvents like acetone or acetonitrile.

Q4: How can I use ¹³C NMR to identify impurities?

A4: A ¹³C NMR spectrum can be very informative. Compare the number of observed signals to the expected number of unique carbons in this compound (which has 8 unique carbons). The chemical shifts of the oxadiazole ring carbons are typically in the range of δ 155-175 ppm.[2] Phenyl carbons will appear in the δ 120-140 ppm region. Any additional peaks may correspond to impurities.

Q5: What 2D NMR techniques can help in identifying impurities?

A5: Two-dimensional NMR experiments can be very powerful for structure elucidation and impurity identification:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It can help to identify spin systems belonging to the main compound and distinguish them from impurity signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This can help to assign carbon peaks and identify carbons associated with impurity protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is useful for piecing together molecular fragments and identifying the connectivity within impurity structures.

Troubleshooting Common NMR Issues

Issue Possible Cause Recommended Action
Broad peaks in the spectrum. - Sample is too concentrated.- Presence of paramagnetic impurities.- Poor shimming of the NMR spectrometer.- Dilute the sample.- Filter the sample through a small plug of celite.- Re-shim the spectrometer.
Overlapping signals in the aromatic region. - Insufficient resolution of the spectrometer.- Similar electronic environments of protons.- Use a higher field NMR spectrometer if available.- Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) which can induce different chemical shifts.[3]
Presence of a broad singlet that disappears upon D₂O shake. - This is likely an exchangeable proton from an -OH or -NH group.- This confirms the presence of an impurity containing an alcohol, amine, or amide functional group, possibly from starting materials or byproducts.[3]
Signals from common laboratory solvents. - Contaminated NMR tube or solvent.- Ensure NMR tubes are clean and dry. Use fresh, high-purity deuterated solvent. Common solvent peaks can be identified using published tables.
Unexpectedly complex spectrum. - Presence of multiple impurities or isomers.- Re-purify the sample using techniques like column chromatography or recrystallization.- Utilize 2D NMR techniques to separate and identify the different components.

Experimental Workflow for Impurity Identification

Below is a generalized workflow for the identification of impurities in a sample of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Further Investigation cluster_2 Advanced Analysis (if necessary) cluster_3 Confirmation & Remediation A Prepare NMR sample in a suitable deuterated solvent (e.g., CDCl3) B Acquire 1H NMR spectrum A->B C Analyze 1H NMR: Check for unexpected signals, integration ratios, and multiplicities B->C D Acquire 13C NMR and DEPT spectra C->D Impurities Suspected F Perform D2O exchange experiment if -OH or -NH protons are suspected C->F Exchangeable Protons Suspected E Compare with expected chemical shifts. Count the number of carbon signals. D->E G Acquire 2D NMR spectra (COSY, HSQC, HMBC) E->G Impurity Structure Unclear F->G H Elucidate structures of impurities based on correlation data G->H I Compare identified impurities with potential starting materials and byproducts H->I J Re-purify sample if necessary I->J

Caption: Workflow for NMR-based impurity identification.

Summary of Potential Impurities and their Expected ¹H NMR Signals

Compound/Impurity Structure Expected ¹H NMR Signal Characteristics
This compound C₈H₅BrN₂OMultiplets in the aromatic region (δ 7.0-8.5 ppm) integrating to 5H.
Benzoyl Chloride C₇H₅ClOMultiplets in the aromatic region (δ 7.5-8.2 ppm).
Benzamide C₇H₇NOMultiplets in the aromatic region (δ 7.4-7.8 ppm) and broad singlets for -NH₂ protons (δ 5.5-6.5 ppm).
N-Hydroxybenzamidine C₇H₈N₂OAromatic signals and broad signals for -NH₂ and -OH protons.
Benzonitrile C₇H₅NMultiplets in the aromatic region (δ 7.4-7.7 ppm).
Ethyl Acetate C₄H₈O₂Quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm. A singlet for the acetyl group around δ 2.0 ppm.
Dichloromethane CH₂Cl₂Singlet around δ 5.3 ppm.
Acetone C₃H₆OSinglet around δ 2.17 ppm.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. This table provides a general guide.

References

Technical Support Center: 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving 3-Bromo-5-phenyl-1,2,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry place, away from light.[1] Ideal storage temperatures are between 2°C and 8°C.[2] The container should be tightly sealed to prevent moisture ingress and degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Q3: Is this compound stable under acidic or basic conditions?

A3: The 1,2,4-oxadiazole ring is generally stable but can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. The C-Br bond may also be reactive towards certain nucleophiles. It is advisable to use neutral or mildly basic/acidic conditions when possible and to avoid prolonged heating in highly acidic or basic media. The 1,2,4-oxadiazole ring can undergo nucleophilic attack, potentially leading to ring-opening.

Q4: How can I purify crude this compound?

A4: The two primary methods for purification are recrystallization and column chromatography. The choice of method will depend on the nature of the impurities and the scale of the purification. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature should be chosen. Column chromatography using silica gel is also an effective purification method.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 23432-94-2[2][3]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Melting Point 68 °C[4]
Boiling Point 318.8 ± 25.0 °C (Predicted)[4]
Appearance White to off-white solid
Storage Temperature 2-8 °C[2]

Table 2: Suggested Solvents for Recrystallization and Chromatography

ApplicationSolvent SystemRationale
Recrystallization Ethanol / WaterGood for moderately polar compounds. Water acts as an anti-solvent.
Toluene / HexaneToluene for dissolving aromatic compounds, with hexane as an anti-solvent.
Isopropanol / WaterSoluble in isopropanol, insoluble in water.
Column Chromatography (Silica Gel) Hexane / Ethyl AcetateA common eluent system for moderately polar compounds. The ratio can be adjusted for optimal separation.
Dichloromethane / HexaneDichloromethane provides good solubility, while hexane helps in controlling the elution.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst and the solvent.

  • Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with an amine. The choice of catalyst, ligand, and base is crucial and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guides

Suzuki-Miyaura Coupling Issues

Problem: Low or no conversion of starting material.

  • Potential Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst. Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst decomposition.

  • Potential Cause: Inappropriate base or solvent.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). The solubility of the reagents is critical.

  • Potential Cause: Low reaction temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for any degradation of starting materials or product.

Problem: Formation of significant side products (e.g., homocoupling of boronic acid, debromination).

  • Potential Cause: Presence of oxygen.

    • Solution: Thoroughly degas all solvents and ensure a continuous inert atmosphere throughout the reaction.

  • Potential Cause: Incorrect stoichiometry.

    • Solution: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to minimize homocoupling.

  • Potential Cause: Catalyst and ligand combination not optimal.

    • Solution: Try different phosphine ligands that are known to suppress side reactions.

Buchwald-Hartwig Amination Issues

Problem: Incomplete reaction or low yield.

  • Potential Cause: Sterically hindered or electron-poor amine.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand).

  • Potential Cause: Base not strong enough or insoluble.

    • Solution: Switch to a stronger, more soluble base like NaOtBu or LiHMDS. Ensure the base is finely powdered and dry.

  • Potential Cause: Catalyst poisoning.

    • Solution: Ensure the amine starting material is pure and free of any potential catalyst poisons.

Problem: Degradation of starting material or product.

  • Potential Cause: The 1,2,4-oxadiazole ring may be sensitive to the reaction conditions.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Screen milder bases.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants & Base add_catalyst Add Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat & Stir under Inert Atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete quench Quench & Extract monitor->quench Reaction Complete purify Column Chromatography / Recrystallization quench->purify analyze Characterize Pure Product purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Conversion in Suzuki Coupling catalyst_inactive Inactive Catalyst? start->catalyst_inactive oxygen Oxygen Present? start->oxygen base_solvent Suboptimal Base/Solvent? start->base_solvent temp Temperature Too Low? start->temp homocoupling Homocoupling/Debromination? start->homocoupling fresh_catalyst Use Fresh Catalyst catalyst_inactive->fresh_catalyst Yes degas Degas Solvents Thoroughly oxygen->degas Yes screen_conditions Screen Bases & Solvents base_solvent->screen_conditions Yes increase_temp Increase Temperature temp->increase_temp Yes adjust_stoichiometry Adjust Stoichiometry homocoupling->adjust_stoichiometry Yes

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-5-phenyl-1,2,4-oxadiazole in their synthetic workflows. Catalyst poisoning, a common challenge in cross-coupling reactions, can lead to low yields, stalled reactions, and difficulty in purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is failing or giving very low yields. What are the likely causes related to the catalyst?

A1: Low or no yield in cross-coupling reactions involving this compound can stem from several factors, with catalyst deactivation being a primary suspect. The 1,2,4-oxadiazole ring itself, containing nitrogen and oxygen atoms, can act as a ligand and poison the metal catalyst, typically palladium.[1][2] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2]

Other common causes include:

  • Poor quality of catalyst: The palladium source may be old or partially decomposed.

  • Inadequate ligand: The chosen phosphine ligand may not be suitable for this specific substrate.

  • Presence of oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also lead to the oxidative homocoupling of boronic acids in Suzuki reactions.[3]

  • Impurities in starting materials or solvents: Trace impurities can act as catalyst poisons.

Q2: What are the visible signs of catalyst poisoning in my reaction?

A2: Observing your reaction mixture can provide clues about catalyst poisoning. Common signs include:

  • Color change: A change in the color of the reaction mixture, such as the formation of black precipitates (palladium black), can indicate catalyst decomposition and agglomeration.

  • Stalled reaction: Monitoring the reaction by TLC or LC-MS may show initial conversion that then plateaus, indicating the catalyst has become inactive.

  • Formation of side products: An increase in side products, such as homocoupled products, can suggest that the desired catalytic cycle is being inhibited.

Q3: How can I prevent catalyst poisoning when using this compound?

A3: Proactive measures can significantly reduce the risk of catalyst poisoning:

  • Use of robust catalyst systems: Employing pre-formed, air- and moisture-stable palladium precatalysts can improve reproducibility.

  • Ligand selection: Utilize bulky, electron-rich phosphine ligands that can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Inert atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced degradation.[3] Degas all solvents and reagents thoroughly.

  • High purity reagents: Use high-purity starting materials, solvents, and bases to avoid introducing catalyst poisons.

Q4: I suspect my palladium catalyst has been poisoned. Are there any strategies to rescue the reaction?

A4: While preventing poisoning is ideal, you can sometimes rescue a stalled reaction:

  • Addition of fresh catalyst: In some cases, adding a fresh portion of the catalyst and ligand can restart the reaction. However, this is not always effective if the poison is still present in the reaction mixture.

  • Change of solvent or base: If solubility is an issue, altering the solvent system might help. Similarly, a different base could potentially mitigate some side reactions.

  • Filtration and restart: In cases of catalyst agglomeration, it might be possible to filter the reaction mixture (under inert atmosphere) and treat the filtrate with a fresh catalyst.

Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide provides a step-by-step approach to troubleshoot failed or low-yielding cross-coupling reactions with this compound.

G start Low/No Product Formation check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK troubleshoot_reagents Use Fresh, Purified Reagents and Degassed Solvents check_reagents->troubleshoot_reagents Purity Suspect check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK troubleshoot_conditions Optimize Temperature and Extend Reaction Time. Ensure Strict Inert Atmosphere. check_conditions->troubleshoot_conditions Suboptimal Conditions troubleshoot_catalyst Screen Different Ligands and Increase Catalyst Loading. Use a Pre-catalyst. check_catalyst->troubleshoot_catalyst Catalyst Inactive outcome_success Successful Reaction check_catalyst->outcome_success System Optimized outcome_fail Reaction Still Fails check_catalyst->outcome_fail No Improvement troubleshoot_reagents->check_reagents troubleshoot_conditions->check_conditions troubleshoot_catalyst->check_catalyst

Caption: Troubleshooting workflow for low-yielding reactions.

Guide 2: Diagnosing Catalyst Deactivation

This guide helps to determine if catalyst deactivation is the root cause of the reaction failure.

G start Reaction Stalled or Failed observe_reaction Observe Reaction Mixture for Precipitate (Palladium Black) start->observe_reaction monitor_kinetics Monitor Reaction Progress over Time (TLC/LC-MS) start->monitor_kinetics precipitate_yes Precipitate Observed observe_reaction->precipitate_yes kinetics_stalled Reaction Starts then Stops monitor_kinetics->kinetics_stalled deactivation_likely Catalyst Deactivation is Likely precipitate_yes->deactivation_likely Yes other_issue Consider Other Issues (e.g., Reagent Stoichiometry, Temperature) precipitate_yes->other_issue No kinetics_stalled->deactivation_likely Yes kinetics_stalled->other_issue No

Caption: Diagnostic workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions
Catalyst/PrecatalystCommon LigandsTypical Loading (mol%)Notes
Pd(PPh₃)₄-2 - 5Often effective for simple substrates, but can be sensitive to air and moisture.
Pd₂(dba)₃PPh₃, P(t-Bu)₃, XPhos, SPhos1 - 5Requires a ligand to be active. Versatile precursor.
Pd(OAc)₂PPh₃, P(o-tol)₃, Buchwald ligands1 - 5A common and relatively inexpensive Pd(II) source that is reduced in situ.
PdCl₂(dppf)-2 - 5An air-stable Pd(II) complex, often effective for Suzuki couplings.
Table 2: Troubleshooting Guide - Cause and Potential Solutions
ObservationPotential CauseRecommended Solution(s)
No reactionInactive catalystUse a fresh batch of catalyst. Switch to a more robust pre-catalyst.
Substrate coordinationIncrease temperature. Use a ligand less prone to displacement.
Reaction starts, then stopsCatalyst poisoningEnsure all reagents and solvents are pure and dry. Increase catalyst loading.
Oxygen contaminationThoroughly degas all solvents and maintain a strict inert atmosphere.
Formation of black precipitateCatalyst agglomerationUse a ligand that better stabilizes the catalyst. Ensure vigorous stirring.
Predominant side productsSuboptimal conditionsScreen different bases, solvents, and temperatures.
Protodeboronation (Suzuki)Use a milder base or anhydrous conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-phenyl-1,2,4-oxadiazole and 3-Chloro-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-bromo-5-phenyl-1,2,4-oxadiazole and 3-chloro-5-phenyl-1,2,4-oxadiazole. Understanding the differential reactivity of these halogenated congeners is crucial for their effective utilization as building blocks in medicinal chemistry and materials science. This document summarizes their performance in key chemical transformations, supported by available experimental data and established mechanistic principles.

Introduction to 3-Halo-5-phenyl-1,2,4-oxadiazoles

The 1,2,4-oxadiazole moiety is a prominent scaffold in drug discovery, valued for its bioisosteric relationship with amides and esters. The introduction of a halogen atom at the 3-position provides a versatile handle for further molecular elaboration through various chemical reactions, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between a bromo or chloro substituent can significantly impact reaction efficiency, required conditions, and overall synthetic strategy.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing a variety of functional groups onto the 1,2,4-oxadiazole core. The electron-withdrawing nature of the oxadiazole ring activates the C3-position for nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The electronegativity of the halogen influences the electrophilicity of the carbon atom it is attached to. While fluorine is the most activating halogen for this step due to its high electronegativity, chlorine and bromine have similar electronegativities, leading to an expectation of comparable reactivity. The carbon-halogen bond cleavage, which is faster, follows the trend I > Br > Cl > F in terms of leaving group ability. For SNAr, where the initial attack is often rate-limiting, the reactivity trend is generally F > Cl ≈ Br > I.

Experimental Data Summary:

Reaction TypeSubstrateNucleophileProductYieldReference
Amination3-Chloro-5-phenyl-1,2,4-oxadiazoleMethylhydrazine3-(Methylhydrazinyl)-5-phenyl-1,2,4-oxadiazoleNot specified[1]
Amination5-Aryl-3-chloro-1,2,4-oxadiazolesAllylamine3-N-allylamino-1,2,4-oxadiazolesMinor product[1]
Alkoxylation5-Aryl-3-chloro-1,2,4-oxadiazolesAllyl alcohols3-(Allyloxy)-5-aryl-1,2,4-oxadiazolesNot specified[1]

Based on the general principles of SNAr, it is anticipated that this compound would exhibit reactivity that is very similar to its chloro counterpart under identical conditions. The choice between the two would likely be dictated by factors such as cost and availability rather than a significant difference in reactivity for this class of reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution with Allylamine

The following protocol describes a typical SNAr reaction involving a 3-chloro-1,2,4-oxadiazole, which can be adapted for the bromo analog.

Reaction: Tandem ANRORC/[3+2]cycloaddition and SNAr of 3-chloro-1,2,4-oxadiazoles with allylamine.

Procedure:

  • A solution of the 3-chloro-1,2,4-oxadiazole derivative (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is prepared.

  • Allylamine (2.0 mmol, 2.0 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the 3-N-allylamino-1,2,4-oxadiazole product.

Note: This reaction can also lead to tandem ANRORC/[3+2]cycloaddition products.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, a key step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The reactivity of aryl halides in oxidative addition typically follows the order: I > Br > Cl.[1] This trend is attributed to the decreasing strength of the carbon-halogen bond down the group. Therefore, it is expected that this compound will be more reactive than 3-chloro-5-phenyl-1,2,4-oxadiazole in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields for the bromo derivative. Conversely, the chloro derivative may require more specialized and reactive catalyst systems to achieve comparable results.

Experimental Data Summary:

Direct comparative studies for these specific substrates are scarce. However, the general reactivity trend is well-established in the broader context of organic synthesis.

Reaction TypeSubstrateExpected Relative ReactivityRationale
Suzuki-Miyaura Coupling3-Bromo- vs. 3-Chloro-Bromo > ChloroWeaker C-Br bond facilitates faster oxidative addition.
Buchwald-Hartwig Amination3-Bromo- vs. 3-Chloro-Bromo > ChloroWeaker C-Br bond facilitates faster oxidative addition.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura reaction that can be adapted for both 3-bromo- and 3-chloro-5-phenyl-1,2,4-oxadiazole, with the expectation that the chloro derivative may require more forcing conditions or a more active catalyst.

Reaction: Synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazole.

Procedure:

  • To a reaction vessel, add 3-halo-5-phenyl-1,2,4-oxadiazole (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Relationship of Reactivity

The following diagram illustrates the general reactivity principles for the bromo and chloro derivatives in the discussed reaction types.

G cluster_0 Reactivity Comparison cluster_1 Pd-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) Bromo 3-Bromo-5-phenyl- 1,2,4-oxadiazole CrossCoupling_reactivity Higher Reactivity Bromo->CrossCoupling_reactivity Favored due to weaker C-Br bond SNAr_reactivity Similar Reactivity Bromo->SNAr_reactivity Chloro 3-Chloro-5-phenyl- 1,2,4-oxadiazole Chloro->SNAr_reactivity CrossCoupling_reactivity->Chloro Requires more forcing conditions

Caption: Comparative reactivity of 3-bromo- and 3-chloro-5-phenyl-1,2,4-oxadiazole.

Experimental Workflow for a Comparative Study

To definitively compare the reactivity of these two compounds, a standardized experimental workflow is proposed.

G cluster_bromo This compound cluster_chloro 3-Chloro-5-phenyl-1,2,4-oxadiazole start Start: Select Reaction Type (e.g., Suzuki Coupling) bromo_reagents Mix with Arylboronic Acid, Pd Catalyst, Base, Solvent start->bromo_reagents chloro_reagents Mix with Arylboronic Acid, Pd Catalyst, Base, Solvent start->chloro_reagents bromo_reaction Heat at T1 for time t bromo_reagents->bromo_reaction bromo_analysis Analyze Yield and Purity (HPLC, NMR) bromo_reaction->bromo_analysis compare Compare Results: Yield, Reaction Rate, Byproducts bromo_analysis->compare chloro_reaction Heat at T1 for time t chloro_reagents->chloro_reaction chloro_analysis Analyze Yield and Purity (HPLC, NMR) chloro_reaction->chloro_analysis chloro_analysis->compare conclusion Determine Relative Reactivity compare->conclusion

Caption: Workflow for a comparative reactivity study.

Conclusion

For palladium-catalyzed cross-coupling reactions , this compound is the more reactive substrate due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step.[1] Consequently, it may allow for milder reaction conditions and greater efficiency compared to its chloro analog. The use of 3-chloro-5-phenyl-1,2,4-oxadiazole in such transformations may necessitate the use of more sophisticated and reactive catalyst systems. This guide provides a framework for researchers to make informed decisions when selecting a 3-halo-5-phenyl-1,2,4-oxadiazole for their synthetic endeavors.

References

A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized 1,2,4-oxadiazole derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The carbon-carbon bond formation at the C3 position of 3-bromo-5-phenyl-1,2,4-oxadiazole is a key step in the diversification of this scaffold. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling methods: the Suzuki-Miyaura reaction and the Stille reaction, for this synthetic transformation. While direct experimental data for this compound is limited in the reviewed literature, this guide draws upon established protocols for structurally analogous compounds, such as 2-bromo-5-phenyl-1,3,4-oxadiazole, to provide a relevant and informative comparison.

At a Glance: Suzuki vs. Stille Reactions

FeatureSuzuki ReactionStille Reaction
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Byproducts Typically inorganic and easily removable borate saltsToxic and often difficult to remove organotin compounds
Toxicity of Reagents Generally low toxicityHigh toxicity of organotin reagents
Stability of Reagents Boronic acids can be prone to protodeboronation; boronic esters are more stableOrganostannanes are generally stable to air and moisture[1][2]
Reaction Conditions Requires a baseOften proceeds under neutral conditions, but additives can be beneficial
Functional Group Tolerance Generally good, but can be sensitive to certain functional groupsExcellent, compatible with a wide range of functional groups including acidic protons[2]

Reaction Schemes

Here are the general reaction schemes for the Suzuki and Stille couplings of a bromo-phenyl-oxadiazole.

Suzuki_vs_Stille cluster_suzuki Suzuki Reaction cluster_stille Stille Reaction Oxadiazole-Br This compound Suzuki_Product 3-R-5-phenyl-1,2,4-oxadiazole Oxadiazole-Br->Suzuki_Product Pd Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Oxadiazole-Br_Stille This compound Stille_Product 3-R-5-phenyl-1,2,4-oxadiazole Oxadiazole-Br_Stille->Stille_Product Pd Catalyst Organostannane R-Sn(Alkyl)₃ Organostannane->Stille_Product

General reaction schemes for Suzuki and Stille couplings.

Comparative Analysis of Key Features

The following diagram outlines the key differences between the Suzuki and Stille reactions in the context of synthesizing 3-aryl-5-phenyl-1,2,4-oxadiazoles.

Comparison_Workflow cluster_suzuki Suzuki Pathway cluster_stille Stille Pathway Start Starting Material | this compound Suzuki_Reagent Coupling Partner Arylboronic Acid/Ester Start->Suzuki_Reagent Stille_Reagent Coupling Partner Arylstannane (R-SnBu₃) Start->Stille_Reagent Suzuki_Conditions Conditions Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane) Suzuki_Reagent->Suzuki_Conditions Suzuki_Byproducts Byproducts Borate Salts (Generally non-toxic, water-soluble) Suzuki_Conditions->Suzuki_Byproducts Product Product | 3-Aryl-5-phenyl-1,2,4-oxadiazole Suzuki_Byproducts->Product Stille_Conditions Conditions Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Ligand (e.g., AsPh₃) Optional Additive (e.g., CuI) Solvent (e.g., DMF, Toluene) Stille_Reagent->Stille_Conditions Stille_Byproducts Byproducts Organotin Halides (Toxic, difficult to remove) Stille_Conditions->Stille_Byproducts Stille_Byproducts->Product

Logical comparison of Suzuki and Stille reaction pathways.

Experimental Protocols

The following are representative experimental protocols for Suzuki and Stille reactions based on methodologies reported for analogous halogenated oxadiazole compounds.

Representative Suzuki Reaction Protocol

This protocol is adapted from the Suzuki cross-coupling of 2-bromo-5-phenyl-1,3,4-oxadiazole with arylboronic acids.[3]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-phenyl-1,2,4-oxadiazole.

Representative Stille Reaction Protocol

This protocol is based on general Stille coupling conditions and examples with other heterocyclic systems.[1][4][5]

Materials:

  • This compound (1.0 mmol)

  • Aryltributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add anhydrous DMF via syringe.

  • Add the aryltributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

While specific yield data for the target molecule is unavailable, the following table summarizes typical yields and conditions for analogous Suzuki and Stille reactions on similar heterocyclic cores, providing a reasonable expectation for the synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazole.

ReactionSubstrateCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 2-Bromo-5-phenyl-1,3,4-oxadiazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂OReflux1285-93[3]
Suzuki Bromo-substituted quinazolineBoronic esterPd(dppf)Cl₂Na₂CO₃Toluene/H₂O100-84[6][7]
Stille Aryl BromideOrganostannanePd(PPh₃)₄ (10)NoneDMF110-52[4]
Stille Aryl IodideOrganostannanePd₂(dba)₃, AsPh₃CuIDMF60-55[4]

Conclusion

Both the Suzuki and Stille reactions are viable and powerful methods for the synthesis of 3-aryl-5-phenyl-1,2,4-oxadiazoles.

The Suzuki reaction is generally the preferred method due to the low toxicity of the boron-containing reagents and the ease of removal of byproducts. The commercial availability of a vast array of boronic acids and their esters further enhances the utility of this reaction for generating compound libraries for drug discovery.

The Stille reaction, while highly effective and tolerant of a wide range of functional groups, is hampered by the high toxicity of organotin reagents and the often-challenging removal of tin-containing byproducts. However, in cases where the corresponding boronic acid is unstable or difficult to prepare, the Stille reaction offers a valuable alternative. The choice between these two methods will ultimately depend on the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents.

References

Unveiling the Biological Potential of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of 3-Bromo-5-phenyl-1,2,4-oxadiazole against other 1,2,4-oxadiazole derivatives, supported by experimental data and detailed protocols.

Comparative Biological Activity

While direct biological activity data for this compound is limited in publicly accessible literature, a recent study on novel antitubercular agents has shed light on its potential through the evaluation of a direct derivative. This allows for a valuable comparison with other biologically active 1,2,4-oxadiazole analogs.

A study focused on the discovery of new antitubercular agents synthesized a piperidine-4-carboxylate derivative of this compound, denoted as compound P7 . This compound demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.3 μM[1][2]. The synthesis of this derivative utilized this compound as a starting material, highlighting its utility as a scaffold for developing new therapeutic agents[1][2].

To contextualize the activity of this derivative, the following table compares its antitubercular activity with the biological activities of other selected 1,2,4-oxadiazole derivatives against various targets.

Compound/DerivativeTarget Organism/Cell LineBiological Activity (Metric)Value (μM)Reference
Derivative of this compound (P7) Mycobacterium tuberculosis H37RvMIC0.3[1],[2]
3-(Thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole (Compound 2b)Acetylcholinesterase (AChE)IC500.0158[3]
3-(p-Aminophenyl)-5-methyl-1,2,4-oxadiazole (Compound 4a)Acetylcholinesterase (AChE)IC500.025[3]
1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivative (Compound 18a)MCF-7 (Breast Cancer)IC500.34
1,2,4-Oxadiazole-fused-imidazothiadiazole derivative (Compound 13a)A375 (Melanoma)IC500.11
1-(5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl)benzene-1,2-diolPC-3 (Prostate Cancer)IC5015.7
2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)benzo[d]thiazoleCaCo-2 (Colon Cancer)IC504.96

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in the comparison.

Synthesis of 1-(4-Benzylpiperidin-1-yl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanone (A Derivative of Compound P7)

This synthesis involves a nucleophilic substitution reaction followed by an amide coupling.

Step 1: Synthesis of ethyl 1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine-4-carboxylate

To a solution of commercially available this compound in an appropriate solvent, ethyl piperidine-4-carboxylate is added in the presence of a suitable base (e.g., triethylamine). The reaction mixture is stirred at room temperature or heated to facilitate the nucleophilic substitution of the bromine atom. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired intermediate.

Step 2: Hydrolysis of the Ester

The ethyl ester from the previous step is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC). The reaction is then acidified, and the resulting carboxylic acid is extracted and dried.

Step 3: Amide Coupling

The carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane or dimethylformamide) and coupled with 4-benzylpiperidine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion. The final product is purified by column chromatography.

G cluster_synthesis Synthesis of a this compound Derivative A 3-Bromo-5-phenyl- 1,2,4-oxadiazole C Nucleophilic Substitution A->C B Ethyl piperidine- 4-carboxylate B->C D Intermediate Ester C->D E Hydrolysis D->E F Carboxylic Acid E->F H Amide Coupling F->H G 4-Benzylpiperidine G->H I Final Derivative (P7 analog) H->I

Synthesis workflow for a derivative of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared to a specific cell density (e.g., McFarland standard).

  • Serial Dilution: The test compound is serially diluted in an appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria) in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_mic Broth Microdilution for MIC Determination A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate Plate C->D E Read MIC D->E

Experimental workflow for MIC determination.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

G cluster_mtt MTT Assay for Cytotoxicity A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance & Calculate IC50 D->E

Workflow of the MTT assay for determining cytotoxicity.

Structure-Activity Relationship Insights

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and the appended phenyl rings.

G cluster_sar Structure-Activity Relationship Logic A 1,2,4-Oxadiazole Core D Biological Activity A->D B Substituent at C3 B->D C Substituent at C5 C->D E Target Interaction D->E

Key determinants of biological activity in 1,2,4-oxadiazoles.

For instance, in the case of the antitubercular derivative P7 , the modification of a 1,3,4-oxadiazole to a 1,2,4-oxadiazole was well-tolerated, resulting in only a slight increase in the MIC compared to the parent 1,3,4-oxadiazole compound[2]. This suggests that the spatial arrangement of the heteroatoms in the oxadiazole ring plays a role in the compound's interaction with its biological target. Further studies on various substituted 1,2,4-oxadiazoles have shown that the presence of specific functional groups, such as halogens or aromatic moieties, can significantly influence their anticancer and enzyme inhibitory activities.

References

Computational Reactivity Analysis of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative computational analysis of the reactivity of 3-Bromo-5-phenyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental or computational studies on this specific molecule, this analysis is based on established principles of 1,2,4-oxadiazole chemistry and computational studies of analogous structures. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand the chemical behavior of this compound.

Reactivity Landscape of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its reactivity is characterized by a balance of nucleophilic and electrophilic centers. The N(3) atom generally exhibits nucleophilic character, while the carbon atoms at positions 3 and 5 are electrophilic. The O-N bond is relatively weak and susceptible to cleavage, leading to various thermal and photochemical rearrangements.

The reactivity of substituted 1,2,4-oxadiazoles is significantly influenced by the nature of the substituents at the C3 and C5 positions. In the case of this compound, the bromine atom at the C3 position is expected to be a good leaving group, making this position susceptible to nucleophilic substitution. The phenyl group at the C5 position can influence the electronic properties of the ring through resonance and inductive effects.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we can compare its expected behavior with other substituted 1,2,4-oxadiazoles based on general chemical principles.

FeatureThis compound3-Chloro-5-phenyl-1,2,4-oxadiazole3-Amino-5-phenyl-1,2,4-oxadiazole3-Methyl-5-phenyl-1,2,4-oxadiazole
C3 Reactivity Highly susceptible to nucleophilic substitution due to the good leaving group nature of bromine.Susceptible to nucleophilic substitution, but chlorine is a slightly poorer leaving group than bromine.The amino group is a poor leaving group, making nucleophilic substitution at C3 difficult. The amino group can, however, participate in other reactions.The methyl group is not a leaving group, thus inert to nucleophilic substitution at C3.
Ring Stability The electron-withdrawing nature of bromine can influence ring stability and susceptibility to ring-opening reactions.Similar to the bromo-derivative, the chloro-substituent impacts ring electronics.The electron-donating amino group can affect the electronic distribution and stability of the oxadiazole ring.The electron-donating methyl group will have a different electronic influence on the ring compared to halogens.
Potential Reactions Nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]Similar to the bromo-derivative, can undergo SNAr and cross-coupling reactions.Can undergo photochemical rearrangements like the ring contraction-ring expansion (RCE) route.[2]Generally more stable towards nucleophilic attack at the C3 position.

Experimental and Computational Protocols

A standard approach to computationally analyze the reactivity of this compound would involve Density Functional Theory (DFT) calculations.

Computational Methodology

A typical computational protocol for reactivity analysis would include:

  • Geometry Optimization: The molecular structure of this compound and its analogues would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Reactivity Descriptor Calculations: Various quantum chemical descriptors would be calculated to quantify reactivity:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity and kinetic stability.

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω) would be calculated from the HOMO and LUMO energies.

    • Local Reactivity Descriptors: Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices would be calculated to identify the most reactive sites within the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Plausible Reaction Pathways

The presence of a halogen at the C3 position suggests that this compound could undergo various transformations. One important class of reactions for 1,2,4-oxadiazoles is thermal rearrangement.[2]

Boulton_Katritzky_Rearrangement cluster_start Starting Material cluster_intermediate Reaction with a Nucleophile cluster_rearrangement Rearrangement cluster_product Product 3_Bromo_5_phenyl_1_2_4_oxadiazole This compound Nucleophilic_Attack Nucleophilic attack at C3 (e.g., with an amine) 3_Bromo_5_phenyl_1_2_4_oxadiazole->Nucleophilic_Attack Reaction Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Ring_Opening Oxadiazole Ring Opening Intermediate->Ring_Opening Spontaneous New_Ring_Formation Formation of a new heterocyclic system Ring_Opening->New_Ring_Formation Final_Product Rearranged Heterocycle New_Ring_Formation->Final_Product Computational_Workflow Start Define Research Question: Investigate reactivity of This compound Structure Generate 3D structure of the molecule Start->Structure Optimization Geometry Optimization (DFT) Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Verification Verify Minimum Energy Structure (No imaginary frequencies) Frequency->Verification Reactivity_Descriptors Calculate Reactivity Descriptors: - HOMO/LUMO - Global Indices - Local Indices (Fukui) - MEP Verification->Reactivity_Descriptors Analysis Analyze Data: - Identify reactive sites - Predict reaction types Reactivity_Descriptors->Analysis Comparison Compare with Analogues Analysis->Comparison Conclusion Draw Conclusions on Reactivity Comparison->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted-1,2,4-Oxadiazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-disubstituted-1,2,4-oxadiazole analogs, with a particular focus on their anticancer properties. While direct SAR studies on 3-Bromo-5-phenyl-1,2,4-oxadiazole are limited in publicly available literature, this document synthesizes findings from structurally related analogs to infer key chemical features influencing biological activity. The data presented is intended to guide the rational design of novel, potent, and selective anticancer drug candidates.

Quantitative Data Summary

The anticancer activity of 3,5-disubstituted-1,2,4-oxadiazole analogs has been evaluated against a variety of cancer cell lines. The following table summarizes the in vitro cytotoxicity data (IC50) and growth inhibition (GI50) for selected compounds, highlighting the influence of substituents at the 3- and 5-positions of the oxadiazole ring.

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineBiological Activity (µM)Reference
1a 4-Trifluoromethylphenyl3-Chlorothiophen-2-ylT47D (Breast)- (Induces G1 arrest and apoptosis)[1]
1b 5-Chloropyridin-2-yl3-Chlorothiophen-2-ylMX-1 (Breast)- (Shows in vivo activity)[1]
2a Phenyl3-(Trimethoxyphenyl)A498 (Renal)GI = 78% at 10 µM[2]
2b Phenyl4-(Trifluoromethyl)phenylA498 (Renal)GI = 51% at 10 µM[2]
2c Phenyl4-MethoxyphenylA498 (Renal)GI = 32% at 10 µM[2]
3a 4-MethoxyphenylThiophene-2-ylPC-3 (Prostate)IC50 = 10 nM[3]
3b 4-ChlorophenylIndole-5-yl--
3c Benzyl2-HydroxyphenylPancreatic Cancer Cells- (Exhibits specificity)[3]
3d Phenyl4-NitrophenylPancreatic Cancer Cells- (Exhibits specificity)[3]

Note: A lower IC50/GI50 value indicates higher potency. The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

From the available data, several key SAR trends for 3,5-disubstituted-1,2,4-oxadiazole analogs as anticancer agents can be inferred:

  • Influence of the 3-Position Substituent: The nature of the substituent at the 3-position of the oxadiazole ring significantly impacts anticancer activity. Aromatic and heteroaromatic rings are common. The presence of electron-withdrawing groups, such as a trifluoromethyl group on a phenyl ring (Compound 1a ), can contribute to potent activity.[1] Replacing the phenyl ring with a pyridyl group (Compound 1b ) can also lead to active compounds.[1]

  • Influence of the 5-Position Substituent: The substituent at the 5-position also plays a crucial role in determining the anticancer profile. A substituted five-membered heterocyclic ring, such as 3-chlorothiophen-2-yl (Compounds 1a and 1b ), appears to be favorable for activity.[1] The presence of a trimethoxyphenyl group (Compound 2a ) at this position has been associated with significant growth inhibition of renal cancer cells.[2] Furthermore, an indole moiety at the 5-position has been explored in analogs targeting penicillin-binding proteins, suggesting its potential for biological interactions.

  • Halogen Substitution: The presence of halogen atoms, such as chlorine, on the aromatic rings at either the 3- or 5-position (e.g., Compounds 1a , 1b , 2b ) is a recurring feature in active analogs, suggesting that they may be involved in key binding interactions or influence the electronic properties of the molecule favorably.

  • Target Specificity: Interestingly, some analogs have demonstrated a degree of selectivity towards specific cancer cell lines. For instance, certain derivatives show specificity for pancreatic and prostate cancer cells.[3] This highlights the potential for designing analogs with improved tumor targeting and reduced off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of 1,2,4-oxadiazole analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 1,2,4-oxadiazole analogs are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a GTP solution in a polymerization buffer is prepared on ice.

  • Compound Addition: The test compounds (1,2,4-oxadiazole analogs) are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as positive controls.

  • Initiation of Polymerization: The reaction plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals for a defined period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the fluorescence data. The IC50 value for inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

Several 3,5-diarylsubstituted 1,2,4-oxadiazoles are thought to exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the EGFR/PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and growth.[4]

EGFR_PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Oxadiazole 1,2,4-Oxadiazole Analogs Oxadiazole->PI3K Inhibition? Oxadiazole->Akt Inhibition? Oxadiazole->mTORC1 Inhibition?

Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole analogs.

The general workflow for screening and evaluating the anticancer potential of novel 1,2,4-oxadiazole analogs is a multi-step process that begins with synthesis and culminates in the identification of lead compounds for further development.

Anticancer_Screening_Workflow Synthesis Synthesis of 1,2,4-Oxadiazole Analogs Primary_Screening Primary Screening (e.g., MTT Assay on multiple cell lines) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Tubulin Polymerization, Apoptosis Assays) Hit_Identification->Secondary_Assays SAR_Analysis SAR Analysis & Lead Optimization Secondary_Assays->SAR_Analysis SAR_Analysis->Synthesis Feedback Loop Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Caption: A typical workflow for the discovery of anticancer 1,2,4-oxadiazole analogs.

References

Cytotoxicity of 3-Bromo-5-phenyl-1,2,4-oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of the cytotoxicity of 3-substituted-5-phenyl-1,2,4-oxadiazole derivatives, with a focus on the influence of various substituents at the 3-position, including halogen moieties like bromine. The information presented herein is intended to support researchers in the design and development of novel anticancer agents based on this privileged structure.

Comparative Cytotoxicity Data

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-Trifluoromethylphenyl3-Chlorothiophen-2-ylT47D (Breast)-[1]
1b Pyridyl3-Chlorothiophen-2-ylT47D (Breast)-[1]
2a Phenyl(E)-2-(4-hydroxy-3-methoxyphenyl)vinylGlioblastoma (LN229, T98G, U87)Not specified as highly active[2]
3a 4-BromophenylNot specified as phenyl, but part of a larger fused systemA549, MCF-7, MDA-MB-2310.45 - 2.11[3]
4a 4-ChlorophenylNot specified as phenyl, but part of a larger fused systemMCF-7-[4]

Note: The table above includes data from closely related analogues to infer the potential activity of 3-bromo-5-phenyl-1,2,4-oxadiazole derivatives. Direct experimental validation is necessary to confirm the cytotoxicity of the specific compound of interest. SAR studies have shown that the nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring can significantly influence the cytotoxic potency.[1] For instance, the replacement of a phenyl group with a pyridyl group has been explored.[1] Furthermore, the presence of electron-withdrawing groups on the phenyl ring at the 3-position, such as a trifluoromethyl group, has been associated with notable activity.[1] The introduction of a bromo substituent on the phenyl ring at other positions has also been shown to be compatible with potent anticancer activity in broader 1,2,4-oxadiazole series.[3][4]

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathway and Mechanism of Action

Several studies suggest that 1,2,4-oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways implicated is the EGFR/PI3K/Akt/mTOR signaling cascade.

EGFR_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 Akt Akt PIP3->Akt PIP2 PIP2 mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Oxadiazole Oxadiazole Oxadiazole->PI3K Inhibition Oxadiazole->Akt Inhibition Oxadiazole->mTOR Inhibition

Figure 1: EGFR/PI3K/Akt/mTOR signaling pathway and potential inhibition by 1,2,4-oxadiazole derivatives.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by growth factors, initiates a downstream signaling cascade. This includes the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). Activated Akt then phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth and induction of apoptosis.

References

A Comparative Guide to the Synthesis Efficiency of 3-Halo-5-Phenyl-1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to 3-chloro-, 3-bromo-, and 3-iodo-5-phenyl-1,2,4-oxadiazoles, complete with experimental data and protocols to guide your research and development efforts.

The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, with halogenated derivatives often exhibiting enhanced biological activity. This guide provides a comparative analysis of the synthesis efficiency for three key intermediates: 3-chloro-5-phenyl-1,2,4-oxadiazole, 3-bromo-5-phenyl-1,2,4-oxadiazole, and 3-iodo-5-phenyl-1,2,4-oxadiazole. The primary synthetic strategy discussed involves the diazotization of a common precursor, 3-amino-5-phenyl-1,2,4-oxadiazole, followed by a Sandmeyer-type reaction to introduce the respective halogen.

Comparative Synthesis Data

The following table summarizes the key performance indicators for the synthesis of each 3-halo-5-phenyl-1,2,4-oxadiazole from 3-amino-5-phenyl-1,2,4-oxadiazole. This allows for a rapid comparison of the efficiency of each halogenation method.

ProductHalogenating ReagentCatalystTypical Yield (%)Reaction Time (hours)
3-Chloro-5-phenyl-1,2,4-oxadiazoleSodium Nitrite, HClCopper(I) Chloride (CuCl)68%Not Specified
This compoundSodium Nitrite, HBrCopper(I) Bromide (CuBr)Data Not AvailableNot Specified
3-Iodo-5-phenyl-1,2,4-oxadiazoleSodium Nitrite, HClPotassium Iodide (KI)Data Not AvailableNot Specified

Note: Specific yield and reaction time for the bromo and iodo derivatives via this specific pathway were not explicitly found in the surveyed literature. The yields for Sandmeyer reactions can typically range from moderate to good, but are highly substrate and condition dependent.

Synthetic Pathway Overview

The synthesis of 3-halo-5-phenyl-1,2,4-oxadiazoles can be efficiently achieved from a common intermediate, 3-amino-5-phenyl-1,2,4-oxadiazole. This two-step process involves the initial formation of a diazonium salt, which is then displaced by a halide ion.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 3-Amino-5-phenyl-1,2,4-oxadiazole 3-Amino-5-phenyl-1,2,4-oxadiazole Arenediazonium Salt Arenediazonium Salt 3-Amino-5-phenyl-1,2,4-oxadiazole->Arenediazonium Salt NaNO2, HCl 0-5 °C 3-Chloro-5-phenyl-1,2,4-oxadiazole 3-Chloro-5-phenyl-1,2,4-oxadiazole Arenediazonium Salt->3-Chloro-5-phenyl-1,2,4-oxadiazole CuCl This compound This compound Arenediazonium Salt->this compound CuBr 3-Iodo-5-phenyl-1,2,4-oxadiazole 3-Iodo-5-phenyl-1,2,4-oxadiazole Arenediazonium Salt->3-Iodo-5-phenyl-1,2,4-oxadiazole KI

General synthetic pathway for 3-halo-5-phenyl-1,2,4-oxadiazoles.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the subsequent halogenation steps are provided below.

Synthesis of 3-Amino-5-phenyl-1,2,4-oxadiazole

A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the intramolecular cyclization of N-acylguanidines using an oxidant like Phenyliodine(III) diacetate (PIDA).[1]

Materials:

  • Substituted N-acylguanidine

  • Phenyliodine(III) diacetate (PIDA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-acylguanidine in DMF.

  • Add PIDA to the solution.

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature for the specific substrate.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

General Procedure for the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting aryl amines to aryl halides via a diazonium salt intermediate.[2]

Step 1: Diazotization of 3-Amino-5-phenyl-1,2,4-oxadiazole

  • Dissolve 3-amino-5-phenyl-1,2,4-oxadiazole in an appropriate acidic medium (e.g., aqueous HCl for chlorination and iodination, HBr for bromination).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period (typically 15-30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Halogenation

  • For 3-Chloro-5-phenyl-1,2,4-oxadiazole:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization. A reported yield for a similar compound, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, is 68%.

  • For this compound:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Follow the workup and purification procedure as described for the chloro-derivative.

  • For 3-Iodo-5-phenyl-1,2,4-oxadiazole:

    • Prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. The use of a copper catalyst is typically not required for iodination.

    • Allow the reaction to proceed, often with gentle warming, until nitrogen evolution stops.

    • Follow the workup and purification procedure as described for the chloro-derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-halo-5-phenyl-1,2,4-oxadiazoles.

G cluster_0 Synthesis cluster_1 Workup & Purification Start Start Diazotization Diazotization Start->Diazotization Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction Quenching Quenching Sandmeyer Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Characterization Characterization Purification->Characterization

Generalized experimental workflow for synthesis of 3-halo-5-phenyl-1,2,4-oxadiazoles.

Discussion

The synthesis of 3-halo-5-phenyl-1,2,4-oxadiazoles via the Sandmeyer reaction on 3-amino-5-phenyl-1,2,4-oxadiazole offers a convergent and versatile approach. The efficiency of each halogenation step is influenced by factors such as the stability of the diazonium salt, the reactivity of the copper(I) halide catalyst (for chloro- and bromo- derivatives), and the nucleophilicity of the halide ion.

While a direct, side-by-side comparison of yields and reaction times for all three derivatives from a single study is not available, the provided protocols offer a solid foundation for researchers to optimize these transformations for their specific needs. The synthesis of the chloro-derivative is reported with a moderate to good yield, and similar efficiencies can be anticipated for the bromo- and iodo- derivatives under optimized conditions. The iodination reaction, not requiring a copper catalyst, often proceeds readily.

For drug development professionals, the ability to efficiently generate a library of these halogenated compounds from a common precursor is highly advantageous for structure-activity relationship (SAR) studies. The varying electronegativity and size of the halogen atoms can significantly impact the pharmacological properties of the final compounds.

References

Comparative Guide to Analytical Method Validation for 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Bromo-5-phenyl-1,2,4-oxadiazole and related compounds. Due to the limited publicly available data specific to this compound, this guide draws upon established methods for structurally similar oxadiazole derivatives to provide a robust framework for analytical method development and validation.

The selection of a suitable analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document presents a comparative analysis of common analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers in choosing the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the assay (e.g., purity determination, quantification in a formulation, or stability testing). The following table summarizes the performance of common analytical techniques for the analysis of oxadiazole derivatives.

Analytical MethodPrincipleTypical Performance CharacteristicsApplicability for this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Separation based on polarity differences between the analyte and a nonpolar stationary phase.Linearity: R² > 0.99[1] Accuracy (% Recovery): 98-102%[1][2] Precision (%RSD): < 2%[1][2] Selectivity: High, capable of separating the analyte from impurities and degradation products.[1][2] Sensitivity (LOD/LOQ): Typically in the µg/mL to ng/mL range.[1]Highly suitable for quantification, purity assessment, and stability studies due to its high resolution, sensitivity, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.Selectivity: Very high, provides structural information.[3] Sensitivity: High, capable of detecting trace amounts.Suitable if the compound is volatile or can be derivatized to become volatile.[3][4] Useful for impurity profiling and identification of unknown related substances.
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte.Linearity: Good over a defined concentration range.[5] Accuracy: Moderate. Precision: Good. Selectivity: Low, susceptible to interference from other UV-absorbing compounds.[5]Can be used for preliminary quantification and for determining the wavelength of maximum absorbance for HPLC detection.[5] Not suitable for complex mixtures without prior separation.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation, providing information about functional groups.Provides qualitative information about the molecular structure.[5]Primarily used for identification and confirmation of the chemical structure.[5] Not a quantitative method on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.The primary tool for structural elucidation and confirmation.[5]Essential for the definitive identification and characterization of the synthesized compound.[5] Quantitative NMR (qNMR) can be used for purity assessment.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and selectivity. Provides molecular weight and fragmentation information.[6]Used for molecular weight determination and structural confirmation, often coupled with a separation technique like HPLC or GC.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the most common techniques used for the analysis of oxadiazole derivatives.

RP-HPLC Method for Quantification

This protocol is based on a validated method for a similar oxadiazole derivative and can be adapted for this compound.[1][2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acidifier like 0.1% orthophosphoric acid). A common starting point is a 90:10 (v/v) mixture of acetonitrile and acidified water.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[2]

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound, which can be determined by UV-Vis spectroscopy. For a similar compound, a λmax of 235 nm was used.[2]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).[1]

    • Prepare sample solutions by accurately weighing and dissolving the sample in the diluent to a known concentration.

GC-MS Method for Impurity Profiling

This protocol is a general guideline for the analysis of semi-volatile organic compounds.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C for 2 min), then ramp up to a higher temperature (e.g., 280°C at 10°C/min) and hold for a few minutes.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Development Analytical Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis & Quality Control Robustness->Routine_Analysis

Caption: General workflow for analytical method validation.

Decision Tree for Analytical Method Selection

This diagram provides a logical approach to selecting an appropriate analytical method for this compound.

G start Start: Define Analytical Goal quantification Quantification or Purity Assessment? start->quantification structural_id Structural Identification or Confirmation? quantification->structural_id No hplc RP-HPLC with UV Detection quantification->hplc Yes nmr NMR Spectroscopy structural_id->nmr Yes ms Mass Spectrometry structural_id->ms Yes ftir FTIR Spectroscopy structural_id->ftir Yes gcms GC-MS (if volatile) hplc->gcms Alternative end End hplc->end gcms->end nmr->end ms->end ftir->end

Caption: Decision tree for selecting an analytical method.

References

Mechanistic Insights into Reactions of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reactions involving 3-Bromo-5-phenyl-1,2,4-oxadiazole, a versatile building block in organic synthesis. We delve into the mechanistic aspects of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, offering a comparison with alternative substrates and conditions based on available experimental data. This document aims to equip researchers with the necessary information to select optimal synthetic routes and understand the reactivity of this important heterocyclic compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, we can infer its reactivity and compare it to other aryl bromides based on established mechanistic principles and experimental data for analogous structures.

General Reaction Scheme:

Mechanistic Pathway:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Product A Pd(0)Ln B Ar-Pd(II)Ln(Br) A->B Oxidative Addition (Ar-Br) D Ar-Pd(II)Ln(R) B->D Transmetalation (from Boronate complex) C [R-B(OR')₂(Base)]⁻ C->D D->A Reductive Elimination (Ar-R) ArBr 3-Bromo-5-phenyl- 1,2,4-oxadiazole Boronic Arylboronic Acid Product 3-Aryl-5-phenyl- 1,2,4-oxadiazole

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Performance of Palladium Catalysts:

The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. While specific data for this compound is scarce, data from analogous aryl bromides, such as bromopyridines and bromoacetophenones, can provide valuable insights.[1][2]

Catalyst SystemLigand TypeTypical SubstratesKey AdvantagesPotential Limitations for this compound
Pd(PPh₃)₄ PhosphineSimple aryl bromidesCommercially available, well-establishedMay require higher catalyst loading and longer reaction times for less reactive substrates.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky PhosphineElectron-rich and -deficient aryl bromides, heteroaryl bromidesHigh turnover numbers, good for challenging substratesHigher cost of ligands.
Pd-PEPPSI Catalysts N-Heterocyclic Carbene (NHC)Heteroaryl bromidesHigh stability and activity, lower catalyst loadingsMay require specific optimization for the oxadiazole substrate.
Palladacycles (e.g., Herrmann's Catalyst) ---Aryl bromidesHigh thermal stability, efficient for large-scale synthesisMay have different activation profiles.

Experimental Protocol (General for Aryl Bromides): [3][4]

A typical experimental setup for a Suzuki-Miyaura coupling reaction is as follows:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand (4 mol%)).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is particularly important for the preparation of arylamines, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Mechanistic Pathway:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Product A Pd(0)Ln B Ar-Pd(II)Ln(Br) A->B Oxidative Addition (Ar-Br) D Ar-Pd(II)Ln(HNR₂)Br B->D Amine Coordination C [Ar-Pd(II)Ln(NR₂)] C->A Reductive Elimination (Ar-NR₂) D->C Deprotonation (Base) ArBr 3-Bromo-5-phenyl- 1,2,4-oxadiazole Amine Primary/Secondary Amine Product 3-Amino-5-phenyl- 1,2,4-oxadiazole

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Performance of Catalyst Systems:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, ligand, and base.

Catalyst SystemLigand TypeTypical Amine ScopeBaseKey AdvantagesPotential Considerations
Pd(OAc)₂ / P(o-tolyl)₃ Monodentate PhosphineSecondary aminesNaOt-BuEarly generation catalyst, effective for some substrates.Limited scope, may not be efficient for primary amines.
Pd₂(dba)₃ / BINAP Bidentate PhosphinePrimary and secondary aminesNaOt-Bu, Cs₂CO₃Broader substrate scope than first-generation catalysts.Can be sensitive to steric hindrance.
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, RuPhos) Bulky, electron-rich PhosphineWide range of primary and secondary amines, including hindered onesNaOt-Bu, K₃PO₄High activity and generality, often at lower temperatures.Higher cost of ligands.

Experimental Protocol (General for Aryl Bromides): [5]

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a ligand (e.g., XPhos, 2-4 mol%).

  • A dry, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the 1,2,4-oxadiazole ring can facilitate nucleophilic aromatic substitution (SNA r) at the 3-position, where the bromine atom acts as a leaving group. This provides an alternative to palladium-catalyzed methods for the introduction of certain nucleophiles.

General Reaction Scheme:

Mechanistic Considerations:

The SNA r reaction on electron-deficient heterocycles typically proceeds through a Meisenheimer-type intermediate. The stability of this intermediate is key to the reaction's feasibility. The presence of two nitrogen atoms in the 1,2,4-oxadiazole ring helps to stabilize the negative charge developed during the nucleophilic attack.

SNAr_Mechanism Start 3-Bromo-5-phenyl- 1,2,4-oxadiazole + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 3-Substituted-5-phenyl- 1,2,4-oxadiazole + Br⁻ Intermediate->Product Leaving Group Departure

Figure 3. General mechanism for nucleophilic aromatic substitution (SNAr).

Comparison with Alternative Substrates:

The reactivity of this compound in SNA r reactions can be compared to other activated aryl halides.

SubstrateActivating Group(s)Typical NucleophilesRelative Reactivity
This compound 1,2,4-Oxadiazole ringAlkoxides, thiolates, aminesModerate to High
4-Nitrochlorobenzene Nitro groupAlkoxides, aminesHigh
2-Chloropyridine Pyridine nitrogenAmines, alkoxidesModerate
4-Chlorobenzonitrile Cyano groupAlkoxidesModerate

Experimental Protocol (General for SNA r with Alkoxides):

A representative procedure for an SNA r reaction with an alkoxide is as follows:

  • To a solution of the alkoxide (e.g., sodium methoxide, 1.5-2.0 equiv.) in its corresponding alcohol (e.g., methanol) is added this compound (1.0 equiv.).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated to afford the crude product, which is then purified by crystallization or chromatography.

Conclusion

This compound serves as a versatile platform for the synthesis of a variety of functionalized 1,2,4-oxadiazole derivatives. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad scope for the introduction of aryl and amino substituents, respectively. The choice of catalyst, ligand, and base is critical for optimizing these transformations, and comparison with data from analogous aryl bromides can guide this selection. Additionally, the inherent electron deficiency of the oxadiazole ring allows for nucleophilic aromatic substitution as a complementary synthetic strategy. The selection of the most appropriate method will depend on the desired target molecule, the nature of the coupling partner, and the desired reaction conditions. Further mechanistic studies and the generation of specific experimental data for reactions involving this compound will undoubtedly enhance its utility in the fields of medicinal chemistry and materials science.

References

A Comparative Analysis of Palladium Catalysts for the Functionalization of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cross-Coupling Reactions

The 3-bromo-5-phenyl-1,2,4-oxadiazole scaffold is a valuable building block in medicinal chemistry and materials science. Its functionalization, primarily through palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds with potential therapeutic or electronic applications. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, supported by experimental data to facilitate catalyst selection and protocol optimization.

At a Glance: Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in the cross-coupling of this compound with various coupling partners. The data has been compiled to provide a clear comparison of reaction yields under different conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various boronic acids. The choice of catalyst and ligand combination is crucial for achieving high yields.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Phenylboronic acidK₂CO₃Toluene/H₂O901285
Pd(dppf)Cl₂4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane100892
Pd₂(dba)₃ / XPhos3-Thienylboronic acidK₃PO₄Toluene110688
Pd(PPh₃)₄N-Boc-pyrrole-2-boronic acidNa₂CO₃DMF801875
Heck Reaction

The Heck reaction enables the arylation of alkenes with this compound. Catalyst selection impacts both yield and regioselectivity.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF1002478
Pd₂(dba)₃ / P(t-Bu)₃n-Butyl acrylateNaOAcDMA1202082
Herrmann's Catalyst1-OcteneK₂CO₃NMP1101675
PdCl₂(PPh₃)₂AcrylonitrileKOAcAcetonitrile802470
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated 1,2,4-oxadiazoles. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemAlkyneCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂PhenylacetyleneCuIEt₃NTHF65690
Pd(OAc)₂ / PPh₃1-HeptyneCuIi-Pr₂NHDMF80888
Pd(PPh₃)₄TrimethylsilylacetyleneCuIEt₃NToluene701295
PdCl₂(dppf)3-EthynylthiopheneCuBrPiperidineDioxane901085
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl-5-phenyl-1,2,4-oxadiazol-3-amines. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[1]

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosAnilineNaOt-BuToluene100491
Pd₂(dba)₃ / BINAPMorpholineCs₂CO₃Dioxane1101285
Pd(OAc)₂ / SPhosIndoleK₃PO₄Toluene100888
G3-XPhos Precatalyst4-FluoroanilineLHMDSTHF80693

Experimental Workflows & Signaling Pathways

To aid in the conceptualization and design of experiments, the following diagrams illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Outcome This compound This compound Cross-Coupling Reaction Cross-Coupling Reaction This compound->Cross-Coupling Reaction Coupling Partner\n(Boronic Acid, Alkene, Alkyne, Amine) Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Coupling Partner\n(Boronic Acid, Alkene, Alkyne, Amine)->Cross-Coupling Reaction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Cross-Coupling Reaction Ligand Ligand Ligand->Cross-Coupling Reaction Base Base Base->Cross-Coupling Reaction Solvent Solvent Solvent->Cross-Coupling Reaction Reaction Conditions\n(Temperature, Time) Reaction Conditions (Temperature, Time) Reaction Conditions\n(Temperature, Time)->Cross-Coupling Reaction Work-up & Purification Work-up & Purification Cross-Coupling Reaction->Work-up & Purification Functionalized Product Functionalized Product Work-up & Purification->Functionalized Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Oxidative Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation R-B(OR')₂ Ar-Pd(II)L_n-R Ar-Pd(II)Ln-R Transmetalation->Ar-Pd(II)L_n-R Reductive Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L_n

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for each class of cross-coupling reaction. These protocols should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Protocol 2: Heck Reaction using Pd(OAc)₂ / P(o-tol)₃

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath to 100 °C with stirring.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-phenyl-1,2,4-oxadiazole Derivatives: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a phenyl group and a bromine atom on this scaffold is anticipated to modulate its biological efficacy. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the understanding of the potential therapeutic applications of this class of compounds.

Data Presentation: A Tale of Two Environments

The biological evaluation of any potential therapeutic agent involves a multi-step process that begins with controlled in vitro experiments and progresses to more complex in vivo models. The following tables summarize the kind of data typically collected for oxadiazole derivatives in these two distinct settings.

In Vitro Activity of Oxadiazole Derivatives

In vitro assays are crucial for the initial screening of compounds, providing data on their direct effects on cells in a controlled environment. The most common of these is the assessment of cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Derivative ClassCancer Cell LineAssayIC50 (µM)Reference Compound
1,3,4-Oxadiazole DerivativesHeLa (Cervical Cancer)MTT Assay35.29Doxorubicin
A549 (Lung Cancer)MTT Assay25.04Doxorubicin
Hep-2 (Laryngeal Cancer)MTT AssayLowNot Specified
3,5-diaryl-1,2,4-oxadiazolesVariousNot SpecifiedData Not AvailableNot Specified
N-cyclo-hexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amineB16-F10 (Melanoma)MTT AssaySelective cytotoxicity notedNot Specified

Note: The data presented is for illustrative purposes and is derived from studies on various oxadiazole derivatives, not specifically 3-Bromo-5-phenyl-1,2,4-oxadiazole.

In Vivo Activity of Oxadiazole Derivatives

In vivo studies are essential for understanding a compound's efficacy, toxicity, and pharmacokinetics in a whole living organism. For anticancer drug development, rodent models are commonly employed.

Derivative ClassAnimal ModelTumor TypeKey Findings
1,3,4-Oxadiazole DerivativesSwiss albino miceDalton's Lymphoma Ascites (DLA)-induced solid tumorSignificant reduction in tumor volume and weight.
3,5-diaryl-1,2,4-oxadiazole derivativesMiceEhrlich Ascites Carcinoma (EAC)Significant reduction in tumor volume and increased lifespan of tumor-bearing mice.[1]

Note: The data presented is based on studies of related oxadiazole derivatives and is intended to be representative of the types of in vivo experiments conducted.

Experimental Protocols: The "How-To" of Biological Evaluation

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are methodologies for key assays frequently cited in the study of oxadiazole derivatives.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Antitumor Activity: The Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in mice to screen for potential anticancer agents.

  • Tumor Inoculation: EAC cells (2 x 10^6 cells) are injected intraperitoneally into healthy Swiss albino mice.

  • Compound Administration: After 24 hours of tumor inoculation, the test compound is administered orally or intraperitoneally at a specific dose for a set number of days. A control group receives the vehicle only.

  • Monitoring: The body weight of the mice is monitored daily.

  • Evaluation of Antitumor Effect: After the treatment period, the antitumor effect is assessed by measuring parameters such as the increase in lifespan, reduction in tumor volume (if a solid tumor is induced subcutaneously), and changes in hematological profiles.

  • Data Analysis: The mean survival time and the percentage increase in lifespan are calculated for the treated groups relative to the control group.

Visualizing the Workflow

To better understand the logical flow of preclinical anticancer drug screening, the following diagram illustrates the general progression from in vitro to in vivo testing.

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Concluding Remarks

While direct experimental evidence for the in vitro and in vivo activities of this compound derivatives is currently limited, the existing literature on structurally similar oxadiazoles provides a strong rationale for their investigation as potential therapeutic agents. The presence of the 1,2,4-oxadiazole core, combined with phenyl and bromo substituents, suggests that these compounds may exhibit significant biological activity, particularly in the realm of oncology. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this promising class of molecules. Further dedicated studies are warranted to fully elucidate the therapeutic potential of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-phenyl-1,2,4-oxadiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handling 3-Bromo-5-phenyl-1,2,4-oxadiazole must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this substance is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound.

Hazard Summary

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Cat. 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
H315: Causes skin irritationSkin irritation (Cat. 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
H319: Causes serious eye irritationEye irritation (Cat. 2A)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
H335: May cause respiratory irritationSTOT SE (Cat. 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] The following protocol provides a detailed workflow for achieving this in a safe and compliant manner.

Experimental Workflow for Disposal

Workflow for the Disposal of this compound cluster_0 Phase 1: Immediate Actions & Segregation cluster_1 Phase 2: Waste Accumulation & Storage cluster_2 Phase 3: Final Disposal A Contaminated Material Generation (e.g., unused product, empty containers, contaminated labware) B Segregate Waste at Source - Solid Waste (gloves, wipes) - Liquid Waste (solutions) - Sharps (needles, glassware) A->B C Select Appropriate Waste Container - Chemically resistant - Leak-proof with secure lid B->C D Label Waste Container Clearly - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (Irritant, Harmful) - Accumulation Start Date C->D E Store in Designated Hazardous Waste Area - Secure, well-ventilated - Away from incompatible materials D->E F Arrange for Professional Disposal - Contact licensed hazardous waste disposal company E->F G Complete Waste Manifest/Documentation F->G H Scheduled Waste Pickup by Certified Personnel G->H

Caption: Disposal workflow for this compound.

1. Immediate Actions and Waste Segregation:

  • At the Source: As soon as waste is generated, it must be segregated. This includes unused or expired chemicals, reaction residues, contaminated personal protective equipment (gloves, lab coats), and any labware (e.g., filter paper, chromatography columns) that has come into contact with the compound.

  • Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated wipes, weighing boats) from liquid waste (e.g., solutions containing the compound).

2. Waste Accumulation and Storage:

  • Container Selection: Use a dedicated, chemically resistant, and leak-proof container for accumulating the waste. The container must have a secure lid to prevent spills and the release of vapors.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name: "this compound," a clear indication of the associated hazards (e.g., "Harmful," "Irritant"), and the date when waste was first added to the container.

  • Storage Location: Store the waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic. Ensure that it is stored separately from incompatible chemicals.

3. Final Disposal Procedure:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Work with your institution's Environmental Health and Safety (EHS) department to complete all necessary waste manifest forms. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste by the certified disposal company. Ensure that the container is securely sealed and properly labeled before pickup.

By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Bromo-5-phenyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 23432-94-2). Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance. This compound should be handled with caution, recognizing that while specific toxicological data is limited, the presence of a halogenated aromatic structure warrants stringent safety measures.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Purpose
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station should be accessible.

  • Handling :

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid contact with skin and eyes.[3]

    • Prevent the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[4]

    • Keep containers tightly closed when not in use.[1][5][6]

    • Store away from incompatible materials such as oxidizing agents.[5]

Disposal Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in its original container if possible, or in a clearly labeled, compatible, and sealable container.

    • Label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[7]

    • Do not mix this waste with other waste streams, especially non-halogenated waste.[2]

  • Waste Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Final Disposal :

    • Disposal must be carried out by a licensed and approved hazardous waste disposal company.[7]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_reaction Perform Experiment in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Professional Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-phenyl-1,2,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。